trans-3-Aminocyclohexanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to trans-3-Aminocyclohexanecarboxamide HCl: Properties, Synthesis, and Analytical Characterization
Introduction
In the landscape of modern drug discovery and development, the strategic use of molecular scaffolds that offer conformational rigidity and precise spatial orientation of functional groups is paramount. Heterocyclic and carbocyclic building blocks are foundational to this endeavor, providing the structural starting points for novel therapeutics.[1] trans-3-Aminocyclohexanecarboxamide hydrochloride is one such compound, belonging to the class of 1,3-disubstituted cyclohexanes. Its rigid, non-aromatic core, combined with the presence of a primary amine and a primary amide, presents a versatile platform for chemical elaboration.
This guide provides an in-depth technical overview of trans-3-Aminocyclohexanecarboxamide HCl, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies and analytical methodologies, reflecting a field-proven approach to chemical application. The protocols and strategies discussed herein are designed as self-validating systems, ensuring robustness and reproducibility in a research setting.
Physicochemical Properties and Core Identifiers
The fundamental characteristics of a compound dictate its handling, reactivity, and analytical behavior. For trans-3-Aminocyclohexanecarboxamide HCl, the key identifiers and properties are summarized below. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for both synthetic manipulation and potential downstream biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅ClN₂O | [2][3][4] |
| Molecular Weight | 178.66 g/mol | [3][4] |
| CAS Number | 920966-29-6 | [2][3][4][5] |
| IUPAC Name | (1R,3R)-3-aminocyclohexane-1-carboxamide;hydrochloride | [3][4] |
| InChI Key | ZCFBGXVDLNNMDE-KGZKBUQUSA-N | [3][4] |
| Appearance | White to off-white solid/powder |
A Proposed Synthetic Strategy: From Acid to Amide Hydrochloride
While specific preparations for this exact molecule are not extensively detailed in standard literature, a robust and logical synthetic pathway can be engineered from commercially available starting materials, such as trans-3-aminocyclohexanecarboxylic acid. The strategy hinges on two critical transformations: the protection of the reactive amine and the subsequent formation of the amide, followed by deprotection to yield the final hydrochloride salt. This sequence is a cornerstone of peptide and medicinal chemistry.[6]
The rationale for amine protection (e.g., with a tert-butoxycarbonyl, or 'Boc,' group) is to prevent the primary amine from interfering with the activation of the carboxylic acid, which could otherwise lead to undesired polymerization or side reactions. The choice of coupling reagents for amide formation is critical for achieving high yield and purity, minimizing racemization, and ensuring mild reaction conditions.
Below is a conceptual workflow for the synthesis.
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- 4. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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An In-Depth Technical Guide to 3-Aminocyclohexanecarboxamide Hydrochloride and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminocyclohexanecarboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of 3-aminocyclohexanecarboxamide hydrochloride and its derivatives. With a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus, this document delves into the critical aspects of drug design, structure-activity relationships, and preclinical evaluation. Detailed experimental protocols for synthesis and in vitro biological assays are provided to enable researchers to practically engage with this promising class of compounds.
Introduction: The Rise of Aminocyclohexane Scaffolds in Therapeutics
The cyclohexane ring, a fundamental motif in organic chemistry, offers a versatile and conformationally rich scaffold for the design of novel therapeutic agents. Its three-dimensional nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of an amino group and a carboxamide moiety onto this ring system, as seen in 3-aminocyclohexanecarboxamide, provides key hydrogen bonding and ionic interaction points, making it an attractive building block for drug discovery.[1][2]
While the aminocyclohexanecarboxamide core has been explored in various therapeutic areas, its most significant impact to date has been in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[3][4][5] This guide will primarily focus on this major application, while also touching upon the broader potential of this chemical class.
Synthesis and Characterization of 3-Aminocyclohexanecarboxamide Hydrochloride
The synthesis of 3-aminocyclohexanecarboxamide hydrochloride can be achieved through several synthetic routes, often starting from readily available cyclohexene or benzoic acid derivatives. A representative synthetic approach is outlined below, drawing from established methodologies for related aminocyclohexane compounds.
General Synthetic Pathway
The synthesis typically involves the initial formation of a protected aminocyclohexanecarboxylic acid, followed by amidation and subsequent deprotection and salt formation.
Caption: Generalized synthetic workflow for 3-aminocyclohexanecarboxamide hydrochloride.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a representative, multi-step synthesis adapted from methodologies for structurally similar compounds.
Step 1: Synthesis of a Protected Aminocyclohexanecarboxylic Acid
-
To a solution of a suitable cyclohexene precursor in an appropriate solvent (e.g., dichloromethane), add a protecting agent for the amino group, such as di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Perform an aqueous workup to isolate the protected amino acid derivative.
-
Purify the product by column chromatography on silica gel.
Step 2: Amidation
-
Dissolve the protected aminocyclohexanecarboxylic acid in an anhydrous solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 4-dimethylaminopyridine (DMAP).[6]
-
Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base, to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Isolate the protected aminocyclohexanecarboxamide by extraction and purify by recrystallization or chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified, protected aminocyclohexanecarboxamide in a suitable solvent (e.g., ethyl acetate or methanol).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol).
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 3-aminocyclohexanecarboxamide hydrochloride.[7][8]
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexane ring protons, the amide protons, and the ammonium protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, and the aliphatic carbons of the cyclohexane ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base or the hydrochloride adduct. |
| FT-IR | Characteristic stretches for N-H (amine and amide), C=O (amide), and C-H bonds. |
| Melting Point | A sharp melting point, indicative of purity. |
Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
The primary therapeutic application of 3-aminocyclohexanecarboxamide derivatives is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5]
The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine protease that plays a crucial role in regulating glucose levels. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-4 effectively dampens the insulin response.
Caption: Mechanism of action of DPP-4 inhibitors in glucose regulation.
Structure-Activity Relationship (SAR)
The effectiveness of 3-aminocyclohexanecarboxamide derivatives as DPP-4 inhibitors is highly dependent on their stereochemistry and the nature of substituents on the cyclohexane ring and the carboxamide nitrogen.
-
Amino Group: The protonated amino group is crucial for forming a salt bridge with key acidic residues (e.g., Glutamate) in the S2 pocket of the DPP-4 active site.
-
Cyclohexane Scaffold: The cyclohexane ring acts as a rigid scaffold to orient the key interacting groups. Its substituents can be modified to enhance binding affinity and selectivity by occupying hydrophobic pockets within the enzyme.
-
Carboxamide Moiety: The carboxamide group can participate in hydrogen bonding interactions within the active site. Modifications to the amide nitrogen can be used to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability.
Therapeutic Applications and Drug Development
The primary therapeutic indication for DPP-4 inhibitors is type 2 diabetes mellitus .[9][10][11]
Advantages of DPP-4 Inhibitors
-
Glucose-Dependent Mechanism: They stimulate insulin secretion only when blood glucose levels are elevated, leading to a low risk of hypoglycemia.[12]
-
Oral Bioavailability: Most DPP-4 inhibitors are orally active, which is advantageous for patient compliance.
-
Weight Neutrality: Unlike some other antidiabetic agents, DPP-4 inhibitors are generally weight-neutral.
Preclinical and Clinical Development
The development of a novel 3-aminocyclohexanecarboxamide-based DPP-4 inhibitor follows a standard drug development pipeline.[13][14][15][16]
Caption: The drug development pipeline for a novel therapeutic agent.
Preclinical Evaluation:
-
In Vitro Studies: Determination of IC₅₀ values against DPP-4, selectivity profiling against other proteases, and assessment of metabolic stability in liver microsomes.
-
In Vivo Studies: Evaluation of efficacy in animal models of diabetes (e.g., db/db mice, Zucker diabetic fatty rats), pharmacokinetic profiling (absorption, distribution, metabolism, and excretion - ADME), and toxicology studies.[17]
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
This section provides a detailed protocol for determining the inhibitory activity of 3-aminocyclohexanecarboxamide derivatives against DPP-4.
Principle
The assay is a fluorometric method based on the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage by DPP-4 releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified. The presence of an inhibitor reduces the rate of AMC release.
Materials and Reagents
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (3-aminocyclohexanecarboxamide derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Assay Procedure
-
Prepare Reagent Solutions:
-
Dilute the DPP-4 enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer containing a small percentage of DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme solution and assay buffer (with DMSO, but no inhibitor).
-
Test wells: Add DPP-4 enzyme solution and the serially diluted test compounds.
-
Reference wells: Add DPP-4 enzyme solution and the serially diluted reference inhibitor.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the control wells (100% activity) and blank wells (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Perspectives
3-Aminocyclohexanecarboxamide hydrochloride and its derivatives represent a valuable and versatile scaffold in drug discovery, with a proven track record in the development of DPP-4 inhibitors for type 2 diabetes. The inherent structural features of this chemical class provide a solid foundation for generating potent and selective enzyme inhibitors. Future research in this area will likely focus on the development of next-generation DPP-4 inhibitors with improved pharmacokinetic profiles and potentially exploring the application of this scaffold against other therapeutic targets where the unique three-dimensional arrangement of functional groups can be exploited for selective molecular recognition.
References
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U.S. National Library of Medicine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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- Ahmad, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
- Dastjerdi, M. A., et al. (2020). Design, synthesis, and biological evaluation of new 1,2,3-triazole-5-carboximidamide derivatives as dipeptidyl peptidase-4 inhibitors. Bioorganic Chemistry, 94, 103437.
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An In-depth Technical Guide to the Hydrogen Bonding Potential of trans-3-Aminocyclohexanecarboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen bonding is a critical intermolecular force that dictates the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, permeability, crystal structure, and target affinity. This guide provides a comprehensive technical analysis of the hydrogen bonding potential of trans-3-Aminocyclohexanecarboxamide hydrochloride (C₇H₁₅ClN₂O), a molecule with multiple functional groups capable of engaging in these vital interactions. We will dissect the molecular architecture to identify all potential hydrogen bond donors and acceptors, discuss the influence of its stereochemistry and salt form, and provide detailed, field-proven experimental protocols for its characterization. This document serves as a robust resource for researchers aiming to understand and predict the behavior of this and structurally related compounds in a drug development context.
Introduction: The Central Role of Hydrogen Bonding in Medicinal Chemistry
The ability of a drug molecule to form hydrogen bonds is a cornerstone of its pharmacokinetic and pharmacodynamic profile.[1] These non-covalent interactions are pivotal in governing how a drug behaves in both the solid state and in biological systems. Strong intermolecular hydrogen bonding in a crystal lattice can decrease aqueous solubility, while the capacity to form hydrogen bonds with water is essential for dissolution.[2] Furthermore, a molecule's hydrogen bond donor (HBD) and acceptor (HBA) patterns are fundamental to its ability to cross biological membranes and bind with high affinity and specificity to its target protein.[3]
trans-3-Aminocyclohexanecarboxamide hydrochloride is a substituted cyclohexane derivative featuring a primary carboxamide and an ammonium group. Its rigid 'trans' configuration and hydrochloride salt form create a unique and potent profile of hydrogen bonding capabilities. Understanding this profile is essential for anticipating its behavior in formulation, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential for therapeutic efficacy. This guide provides the foundational knowledge and experimental framework to thoroughly characterize these interactions.
Molecular Scaffolding and Hydrogen Bonding Potential
The hydrogen bonding capacity of a molecule is intrinsically linked to its structure. The hydrochloride salt of trans-3-aminocyclohexanecarboxamide possesses a rich array of functional groups that can participate in these interactions.
Molecular Weight: 178.66 g/mol Chemical Formula: C₇H₁₅ClN₂O[4]
Identification of Hydrogen Bond Donor and Acceptor Sites
A molecule's potential for hydrogen bonding is quantified by counting its hydrogen bond donor (HBD) and acceptor (HBA) sites.[1]
-
Hydrogen Bond Donors (HBDs): These are hydrogens covalently bonded to electronegative atoms (typically N or O).
-
Ammonium Group (-NH₃⁺): The protonation of the primary amine creates a potent ammonium group. This group contains three strong hydrogen bond donors.
-
Carboxamide Group (-CONH₂): The primary amide contains two hydrogen atoms on the nitrogen, which act as hydrogen bond donors.
-
-
Hydrogen Bond Acceptors (HBAs): These are electronegative atoms (N or O) with available lone pairs of electrons.
-
Carboxamide Group (-C=O): The carbonyl oxygen is a strong hydrogen bond acceptor.
-
Chloride Ion (Cl⁻): The counter-ion is an effective hydrogen bond acceptor.
-
Summary of Hydrogen Bonding Sites:
| Functional Group | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
|---|---|---|
| Ammonium (-NH₃⁺) | 3 | 0 |
| Carboxamide (-CONH₂) | 2 | 1 (on Oxygen) |
| Chloride (Cl⁻) | 0 | 1 |
| Total | 5 | 2 |
This count is significant when evaluated against empirical guidelines for drug development, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have no more than 5 HBDs and 10 HBAs.[5][6][7]
Structural Influence of Stereochemistry and Salt Form
The 'trans' configuration of the cyclohexane ring places the ammonium and carboxamide groups on opposite faces of the ring plane. This spatial arrangement sterically hinders intramolecular hydrogen bonding, thereby strongly favoring the formation of extensive intermolecular hydrogen bond networks. These networks are critical in defining the crystal lattice energy, which in turn influences properties like melting point and solubility.
The hydrochloride salt form is crucial for two reasons:
-
It introduces the chloride ion as an additional hydrogen bond acceptor.
-
It converts the primary amine into an ammonium ion, which is a significantly stronger hydrogen bond donor than a neutral amine.[8] This enhanced donor capacity dramatically increases the strength of the resulting intermolecular interactions.
Caption: Molecular structure showing Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites.
Experimental Characterization of Hydrogen Bonding
A multi-technique approach is required to build a complete picture of the hydrogen bonding network. Here, we outline key experimental protocols.
Caption: Workflow for the experimental characterization of hydrogen bonding potential.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy probes the vibrational frequencies of covalent bonds. Hydrogen bonding perturbs these frequencies, particularly for N-H and C=O bonds. A shift to a lower wavenumber (red shift) and band broadening are classic indicators of hydrogen bond formation.[9]
Methodology:
-
Instrument Calibration: Verify the spectrometer's performance using a polystyrene film standard.
-
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing it into a transparent disc.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the N-H stretching region (~3400-3100 cm⁻¹). Broad, intense bands in this region are indicative of the H-bonded -NH₃⁺ and -NH₂ groups.
-
Identify the C=O (Amide I) stretching region (~1680-1630 cm⁻¹). A position at the lower end of this range suggests the carbonyl oxygen is acting as a hydrogen bond acceptor.[10]
-
Compare the observed frequencies to theoretical values for non-hydrogen-bonded groups to estimate the extent of the red shift.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy measures the chemical environment of protons. Protons involved in hydrogen bonds are typically deshielded, causing their resonance to shift downfield (to a higher ppm value).[11][12] Temperature-dependent NMR can further elucidate the strength and dynamics of these bonds.
Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) at a known concentration (e.g., 10 mg/mL). DMSO-d₆ is often preferred as it minimizes the exchange of labile N-H protons with the solvent.
-
Standard ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Identify the signals corresponding to the -NH₃⁺ and -CONH₂ protons. These are typically broad and will appear significantly downfield.
-
-
Variable Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 348 K in 10 K increments).
-
Data Analysis: Plot the chemical shift (ppm) of the N-H protons as a function of temperature. A significant upfield shift with increasing temperature is a hallmark of hydrogen bonding, as the thermal energy disrupts the bonds, leading to a more shielded environment for the protons.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[13][14] The melting point and enthalpy of fusion are directly related to the energy required to break the crystal lattice, which is dominated by the intermolecular hydrogen bonding network. A high melting point and large enthalpy of fusion suggest strong, extensive hydrogen bonding.[15]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Data Acquisition:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melting point.
-
-
Data Analysis:
-
The melting point (Tₘ) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area under the melting peak.
-
A sharp, high-temperature melting endotherm with a large ΔHբᵤₛ value is indicative of a stable crystalline solid with a strong intermolecular hydrogen bonding network.
-
Data Synthesis and Implications for Drug Development
The collective data from these techniques provide a holistic understanding of the compound's solid-state properties and its potential behavior in a biological context.
| Parameter | Technique | Expected Observation | Implication |
| N-H Stretch | FTIR | Broad bands, red-shifted to ~3200 cm⁻¹ | Strong intermolecular H-bonding involving ammonium and amide groups. |
| C=O Stretch | FTIR | Band at ~1650 cm⁻¹ | Carbonyl oxygen is an active H-bond acceptor. |
| N-H Chemical Shift | ¹H NMR | Resonances > 8 ppm (in DMSO-d₆) | Protons are deshielded due to participation in H-bonds. |
| Δδ/ΔT | VT-NMR | Large negative slope for N-H protons | Confirms protons are involved in H-bonds that are sensitive to temperature. |
| Melting Point (Tₘ) | DSC | High Tₘ (>200 °C) | Significant energy is required to disrupt the crystal lattice. |
| Enthalpy of Fusion (ΔHբᵤₛ) | DSC | Large positive value | Indicates a highly ordered and strongly bound crystalline structure. |
Implications:
-
Solubility and Dissolution: The strong intermolecular hydrogen bonding, suggested by high Tₘ and ΔHբᵤₛ, indicates a stable crystal lattice. This stability can present a challenge for aqueous solubility, as significant energy is required to break the solute-solute interactions before solute-solvent (water) interactions can be formed.[2][16] However, the presence of numerous HBD and HBA sites means the molecule has a high potential to interact favorably with water once the lattice is disrupted.
-
Permeability: According to Lipinski's guidelines, having 5 HBDs is at the upper limit for good oral absorption.[5] A high density of hydrogen bonding groups can lead to strong solvation by water, which can hinder the molecule's ability to partition into and permeate through lipidic biological membranes.[1][17]
-
Crystal Polymorphism: The molecule's ability to form strong, directional hydrogen bonds in multiple ways creates the potential for polymorphism—the existence of different crystalline forms. Different polymorphs can have different stabilities, solubilities, and dissolution rates, making polymorphic screening, often using DSC, a critical step in pharmaceutical development.[13]
Conclusion
trans-3-Aminocyclohexanecarboxamide hydrochloride is a molecule rich in hydrogen bonding potential. Its structure contains a total of five potent hydrogen bond donors and two acceptors, a profile that strongly favors the formation of extensive intermolecular networks. This guide has detailed the theoretical basis for this potential and provided a robust, multi-technique experimental framework for its characterization using FTIR, NMR, and DSC. The insights gained from these analyses are crucial for drug development professionals to predict and modulate the compound's physicochemical properties, including solubility, stability, and membrane permeability, thereby guiding rational formulation design and lead optimization efforts.
References
-
Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]
-
Taylor & Francis. Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Techno-Path. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Techno-Path. Available at: [Link]
-
Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. Available at: [Link]
-
Patsnap. (2025, March 27). Amide vs Amine: Functional Groups, Reactions, and Uses. Patsnap Eureka. Available at: [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Tleugabulova, D., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 231, 123-131. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]
-
Le P. T., et al. (2020). 17O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Magnetic Resonance in Chemistry. Available at: [Link]
-
Durrant Lab. (n.d.). Hydrogen bonding. MolModa Documentation. Available at: [Link]
-
Limbach, H. H., & Buntkowsky, G. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. Available at: [Link]
-
ChemGulf. (2025, July 30). What are the main differences between amines and amides?. Blog - ChemGulf. Available at: [Link]
-
Davis, A. M., & Teague, S. J. (2019). Hydrogen bond donors in drug design. ChemRxiv. Available at: [Link]
-
Dračínský, M. (n.d.). Intermolecular hydrogen bonds studied by NMR spectroscopy. Institute of Organic Chemistry and Biochemistry of the CAS. Available at: [Link]
-
Yilgor, I., & Yilgor, E. (2015). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. Available at: [Link]
-
Al-kassas, R., et al. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]
-
Ramalingam, H. B., & Raju, K. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. Available at: [Link]
-
Alkorta, I., et al. (2025). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. ACS Publications. Available at: [Link]
-
SNS Courseware. (n.d.). Lecture Notes: Session 3 - Physicochemical Properties: Partition Coefficient and Hydrogen Bonding. SNS Courseware. Available at: [Link]
-
Yaremko, S. M., et al. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 28(19), 6825. Available at: [Link]
-
Dračínský, M. (2026, February 1). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Lousa, D., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(6), 1115-1119. Available at: [Link]
-
Clark, J. (n.d.). an introduction to amines. Chemguide. Available at: [Link]
-
Siram, K. (2017, April 18). What is the role of hydrogen bonding on the solubility of drugs in lipids?. ResearchGate. Available at: [Link]
-
Jiang, X., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. PubChem. Available at: [Link]
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Methodological & Application
Application Note: Optimization of Amide Bond Formation Targeting trans-3-Aminocyclohexanecarboxamide
Introduction & Executive Summary
trans-3-Aminocyclohexanecarboxamide (CAS: 920966-29-6) is a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its structure features two nitrogen-containing functional groups: a nucleophilic primary amine at C3 and a primary carboxamide at C1.
The Challenge: The primary synthetic challenge is chemoselectivity . While the exocyclic amine is the intended nucleophile for coupling with carboxylic acids, the C1-carboxamide presents a risk of side reactions—specifically dehydration to a nitrile under harsh activation conditions or competitive nucleophilicity if the amine is protonated or sterically occluded. Furthermore, the commercial supply is typically the hydrochloride salt , necessitating careful in situ neutralization to solubilize the reactant without triggering racemization of the coupling partner.
The Solution: This guide moves beyond generic coupling protocols to provide a targeted strategy. We prioritize T3P (Propylphosphonic anhydride) for its superior impurity profile and low epimerization risk, while retaining HATU as a high-potency alternative for sterically hindered acids.
Reagent Selection Strategy
The choice of coupling reagent dictates the impurity profile and workup efficiency. The following hierarchy is recommended based on process scale and acid reactivity.
Comparative Analysis of Reagents
| Reagent | Mechanism Class | Reactivity | Epimerization Risk | Workup | Recommended Use Case |
| T3P | Phosphonic Anhydride | High | Lowest | Aqueous Wash | Scale-up (>1g) , Acid-sensitive substrates.[1] |
| HATU | Uronium/Guanidinium | Highest | Low-Medium | Chromatography | Discovery (<100mg) , Hindered acids, HTS. |
| EDC/HOBt | Carbodiimide | Medium | Medium | Aqueous/Precipitation | Cost-sensitive, Standard unhindered acids. |
| COMU | Uronium/Oxyma | High | Low | Aqueous/Extraction | "Green" alternative to HATU; safer byproducts. |
Decision Logic for trans-3-Aminocyclohexanecarboxamide
The specific nature of the trans-cyclohexane scaffold dictates the following workflow. The primary amide at C1 is generally stable, but excess electrophilic activation (e.g.,
Detailed Experimental Protocols
Protocol A: The "Robust" Method (T3P)
Best for: Scale-up, avoiding column chromatography, and preserving chiral centers on the acid partner. Mechanism: T3P acts as a dehydrating agent in a cyclic transition state, releasing water-soluble cyclic phosphonic acid byproducts.
Materials:
-
trans-3-Aminocyclohexanecarboxamide HCl (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Solubilization: In a reaction vessel, suspend the trans-3-aminocyclohexanecarboxamide HCl and the Carboxylic Acid in EtOAc (10 mL/g).
-
Note: The amine HCl salt will likely remain suspended until base is added.
-
-
Base Addition: Add Pyridine (3.0 equiv) dropwise at 0°C.
-
Observation: The mixture should clarify as the amine is free-based. If the amine remains insoluble, add DMF as a co-solvent (up to 20% v/v).
-
-
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.
-
Critical: Maintain low temperature during addition to suppress potential epimerization of the carboxylic acid.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2]
-
Workup (The T3P Advantage):
-
Quench with water.
-
Wash organic layer with 1M HCl (removes pyridine and unreacted amine).
-
Wash with sat.
(removes unreacted acid and phosphorus byproducts). -
Wash with brine, dry over
, and concentrate. -
Result: Often yields pure product without chromatography.
-
Protocol B: The "High-Potency" Method (HATU)
Best for: Discovery chemistry, sterically hindered acids, or when yield is paramount over purity profile.
Materials:
-
trans-3-Aminocyclohexanecarboxamide HCl (1.0 equiv)
-
Carboxylic Acid (1.0 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 – 4.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF at RT. Stir for 5 minutes.
-
Chemistry: This forms the activated O-At ester (highly reactive).
-
-
Amine Preparation: In a separate vial, dissolve trans-3-aminocyclohexanecarboxamide HCl in DMF and add DIPEA (2.0 equiv) to neutralize the salt.
-
Tip: Ensure the amine is fully dissolved before combining.
-
-
Coupling: Add the amine/DIPEA solution to the activated acid mixture. Add remaining DIPEA (1.0–2.0 equiv) to ensure pH > 8.
-
Reaction: Stir at RT for 1–12 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with 5% LiCl (aq) or water to remove DMF.
-
Warning: HATU byproducts (tetramethylurea) are water-soluble, but the HOAt byproduct can be difficult to remove without chromatography.
-
Purify via Flash Column Chromatography.
-
Mechanistic Insight & Troubleshooting
The Chemoselectivity Mechanism
Why does the reaction target the C3-amine and not the C1-amide?
-
Nucleophilicity: The lone pair on the amine nitrogen (
) is significantly more nucleophilic than the amide nitrogen ( , resonance stabilized with carbonyl). -
Activation: HATU/T3P activates the carboxylic acid (
). The amine attacks this electrophile.[3] The primary amide at C1 is not nucleophilic enough to attack the activated ester under standard conditions.
Risk of Nitrile Formation:
If a large excess of T3P or HATU is used with high heat, the reagent can react with the oxygen of the C1-carboxamide, leading to dehydration:
Pathway Visualization
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Amine HCl not neutralized. | Increase base (DIPEA/NMM) to 4.0 equiv. Ensure pH is basic. |
| Incomplete Reaction | Poor solubility of cyclohexane ring. | Switch solvent to DMF/DCM (1:1) or NMP. |
| Nitrile Byproduct | Dehydration of C1-amide. | Reduce coupling reagent to 1.05 equiv. Lower temp to 0°C. |
| Epimerization | Over-activation of Acid. | Switch from HATU/DIPEA to T3P/Pyridine. |
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4][5] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
Reductive amination strategies for trans-3-Aminocyclohexanecarboxamide synthesis
This Application Note is structured as a high-level technical guide for drug development chemists. It prioritizes mechanistic understanding, robust protocols, and purification strategies for the challenging trans-1,3-disubstituted cyclohexane system.[1]
Executive Summary & Stereochemical Challenge
The synthesis of trans-3-aminocyclohexanecarboxamide presents a classic conformational challenge in alicyclic chemistry. Unlike 1,4-disubstituted cyclohexanes where the trans isomer (diequatorial) is thermodynamically preferred, the 1,3-disubstituted system follows different stability rules:
-
1,3-cis Isomer: Can adopt a diequatorial (e,e) conformation, making it the thermodynamic minimum.[1]
-
1,3-trans Isomer: Must adopt an axial-equatorial (a,e) conformation.[1]
Consequently, standard reductive amination conditions under thermodynamic control (e.g., H₂/Pd, high temp) predominantly yield the cis-isomer.[1] Accessing the trans-isomer requires kinetic control or auxiliary-directed strategies followed by rigorous purification.
This guide outlines two protocols:
-
Protocol A (Direct): A rapid, scalable method using hydride reducing agents, optimized for kinetic enrichment.[1]
-
Protocol B (High-Purity): An auxiliary-based approach for strict stereochemical isolation.
Mechanistic Logic & Pathway Visualization[1]
To maximize the trans (a,e) product, we must influence the facial selectivity of the hydride attack on the intermediate iminium ion.
Conformational Analysis[1][2]
-
Substrate: 3-Oxocyclohexanecarboxamide.
-
Intermediate: Imine/Iminium.[2]
-
Reduction:
-
Axial Attack: Hydride approaches from the axial face
Equatorial Amine (cis product). -
Equatorial Attack: Hydride approaches from the equatorial face
Axial Amine (trans product).
-
To favor the trans-isomer (where one group is axial), we often employ bulky reducing agents or specific solvents that hinder the axial approach, though the cis-isomer often remains the major product due to the high stability of the diequatorial conformer. Therefore, chromatographic separation is an integral part of this workflow.[1]
Figure 1: Reaction pathway illustrating the divergence between kinetic (trans) and thermodynamic (cis) outcomes.[1]
Experimental Protocols
Protocol A: Direct Reductive Amination (Sodium Triacetoxyborohydride)
Best for: Rapid synthesis where ~3:1 to 4:1 (cis:trans) mixtures are acceptable and can be separated.[1]
Rationale: Sodium triacetoxyborohydride (STAB) is a mild, selective reducing agent.[1] Unlike NaCNBH₃, it is non-toxic and avoids HCN generation.[1] The use of Ti(OiPr)₄ is crucial; it acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation completely before reduction, which improves yield and reproducibility.
Materials
-
Substrate: 3-Oxocyclohexanecarboxamide (1.0 eq)
-
Amine Source: Ammonium Acetate (NH₄OAc) (5.0 eq) or Benzylamine (if deprotection follows)[1]
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)[1]
-
Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Procedure
-
Imine Formation:
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add STAB (20 mmol) portion-wise over 15 minutes to control exotherm.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 mins to hydrolyze titanium salts (white precipitate forms).
-
Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Concentrate the filtrate. If using NH₄OAc, the product is the primary amine.
-
pH Adjustment: Acidify to pH 2 with 1M HCl to extract non-basic impurities into organic phase (discard), then basify aqueous layer to pH 12 with NaOH and extract the amine into DCM/iPrOH (3:1).[1]
-
-
Isolation:
Protocol B: Separation & Purification of the trans-Isomer
Since the reaction naturally favors the cis-isomer, this purification protocol is the most critical step.
Method: Flash Chromatography with Amine-Functionalized Silica Standard silica is often too acidic for free amines, causing streaking.[1]
-
Column: Use amine-functionalized silica gel OR pre-treat standard silica with 2% Et₃N in mobile phase.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Elution Order:
-
The cis-isomer (diequatorial) is typically more polar due to better accessibility of the polar groups to the stationary phase in some systems, but in amino-amides, intramolecular H-bonding can alter this.[1]
-
Empirical Observation: In 1,3-amino-amide systems, the trans-isomer often elutes after the cis-isomer on silica due to the exposed axial amine group interacting more strongly with the stationary phase.[1]
-
-
Crystallization (Alternative):
-
Convert the crude amine to the Hydrochloride Salt (add 4M HCl in dioxane).
-
Recrystallize from EtOH/Et₂O. The trans-isomer often has distinct solubility. (Check crystal shape: cis often forms needles, trans plates/blocks).[1]
-
Analytical Validation
Data Summary Table: Isomer Characterization
| Feature | cis-3-Aminocyclohexanecarboxamide | trans-3-Aminocyclohexanecarboxamide |
| Configuration | Diequatorial (e,e) | Axial-Equatorial (a,e) |
| ¹H NMR (H3) | ||
| Coupling ( | Large axial-axial coupling (~11 Hz) confirms axial H | Small couplings (<5 Hz) confirm equatorial H |
| Thermodynamics | More Stable | Less Stable |
NMR Interpretation Guide:
-
H3 Proton (alpha to amine):
-
In the cis-isomer , the amine is equatorial, so the H3 proton is axial .[1] It will show a large triplet-of-triplets splitting due to two axial-axial couplings (
Hz) with H2 and H4. -
In the trans-isomer , the amine is axial, so the H3 proton is equatorial .[1] It will appear as a narrow multiplet or broad singlet because it lacks large axial-axial couplings (
Hz).[1] -
This is the definitive test for stereochemistry.
-
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5] Journal of Organic Chemistry, 1996.[1] Link[1]
-
Stereoselectivity in Cyclohexanones: Hutchins, R. O., et al. "Stereoselective reductions of substituted cyclohexanones."[1] Journal of Organic Chemistry, 1981.[1] Link
-
Titanium(IV) Isopropoxide Catalysis: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990.[1] Link[1]
-
Synthesis of 1,3-Amino Alcohols (Analogous System): Montoya Balbás, I., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[1][4] Molecules, 2012.[1][4] Link[1][4]
-
Separation of Isomers: Corcoran, P. "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[1][6] U.S. Patent 3,880,925, 1975.[1] Link
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of trans-3-Aminocyclohexanecarboxamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Cyclohexylamine Scaffolds
The trans-3-aminocyclohexanecarboxamide moiety represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. Derivatives of this scaffold are integral to the development of novel therapeutics, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as key intermediates in the synthesis of complex pharmaceutical agents.
The stereochemistry of the 1,3-disubstituted cyclohexane ring is critical for biological activity. The trans configuration, where the amino and carboxamide groups are on opposite sides of the ring's plane, is often the desired isomer for optimal target engagement. This guide provides a comprehensive overview of the synthetic strategies, critical reaction conditions, and detailed protocols for the preparation of trans-3-aminocyclohexanecarboxamide hydrochloride derivatives, with a focus on achieving high diastereoselectivity and yield.
Synthetic Strategy: A Multi-Step Approach to Stereochemical Control
The most common and industrially scalable approach to trans-3-aminocyclohexanecarboxamide hydrochloride begins with a readily available aromatic precursor, 3-aminobenzamide. The core of the synthesis involves the stereoselective catalytic hydrogenation of the benzene ring to afford the desired trans-cyclohexane derivative. The final step is the formation of the hydrochloride salt to improve stability and aqueous solubility.
Caption: Overall synthetic workflow.
Part 1: Catalytic Hydrogenation of 3-Aminobenzamide
The cornerstone of this synthesis is the reduction of the aromatic ring of 3-aminobenzamide. This transformation must be carefully controlled to achieve high conversion and, crucially, to favor the formation of the trans isomer.
Causality Behind Experimental Choices: Achieving trans Selectivity
The stereochemical outcome of the hydrogenation is influenced by several factors:
-
Catalyst Selection: Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), have demonstrated high efficacy in the hydrogenation of aminobenzoic acid derivatives, favoring the formation of the trans product.[1][2][3] This preference is attributed to the mechanism of hydrogen addition to the aromatic ring adsorbed on the catalyst surface. The bulky carboxamide and amino groups are sterically driven to adopt an equatorial-equatorial conformation in the transition state, leading to the trans product. While other catalysts like Rhodium or Palladium can also be effective, Ruthenium often provides a better balance of activity and selectivity for this class of substrates.
-
Solvent System: The reaction is typically performed in an aqueous basic solution, such as aqueous sodium hydroxide (NaOH).[1][2][3] The basic conditions help to keep the starting material and intermediates in solution and can influence the catalyst's surface properties, thereby affecting the stereoselectivity.
-
Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the reaction rate. However, excessively harsh conditions can lead to over-reduction or side reactions. Typical conditions range from 80-120°C and 10-20 bar of hydrogen pressure.[1][2][3]
Comparative Reaction Conditions for Hydrogenation
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar H₂) | Typical trans:cis Ratio | Reference |
| 5% Ru | Carbon | 10% aq. NaOH | 100 | 15 | >3:1 | [1][2][3] |
| 5% Rh | Alumina | Water | 80 | 10 | ~1:1 | |
| 10% Pd | Carbon | Ethanol | 60 | 5 | Variable, often lower selectivity |
Note: The trans:cis ratios can be influenced by the specific substrate and reaction time.
Detailed Experimental Protocol: Hydrogenation of 3-Aminobenzamide
This protocol is adapted from methodologies reported for similar substrates.[1][2][3]
Caption: Step-by-step workflow for the catalytic hydrogenation.
-
Reaction Setup: In a high-pressure autoclave, combine 3-aminobenzamide (1.0 eq), 5% Ruthenium on carbon (25% by weight relative to the starting material), and a 10% aqueous solution of sodium hydroxide.
-
Hydrogenation: Seal the autoclave and purge sequentially with nitrogen and then hydrogen gas. Heat the mixture to 100°C with vigorous stirring and pressurize with hydrogen to 15 bar.
-
Reaction Monitoring: Maintain the reaction at 100°C and 15 bar, monitoring the uptake of hydrogen. The reaction progress can be checked by taking aliquots (after safely depressurizing and purging) and analyzing by HPLC or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Ruthenium catalyst. Wash the catalyst pad with deionized water.
-
Isolation: Combine the filtrate and washes. Carefully neutralize the solution to approximately pH 7 with concentrated hydrochloric acid. The resulting solution containing the mixture of cis- and trans-3-aminocyclohexanecarboxamide can be concentrated under reduced pressure to yield the crude product.
Part 2: Separation of trans and cis Isomers
The hydrogenation step typically yields a mixture of trans and cis isomers. The separation of these diastereomers is a critical step to obtain the desired biologically active compound. Fractional crystallization is often the most effective method on a larger scale.
Causality Behind Isomer Separation by Crystallization
The trans and cis isomers of 3-aminocyclohexanecarboxamide have different physical properties, including solubility in various solvent systems. The trans isomer, often being more symmetrical, can pack more efficiently into a crystal lattice, making it less soluble than the cis isomer in certain solvents. This difference in solubility allows for their separation by fractional crystallization. The formation of the hydrochloride salt can further accentuate these solubility differences, aiding in the selective crystallization of one isomer.[4]
Detailed Experimental Protocol: Isomer Separation
-
Solvent Selection: The crude mixture of cis/trans-3-aminocyclohexanecarboxamide is dissolved in a minimal amount of a suitable hot solvent. A mixture of isopropanol and water is often a good starting point.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The less soluble trans isomer will preferentially crystallize out.
-
Isolation: The crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
-
Purity Check: The purity of the isolated trans isomer should be checked by NMR spectroscopy or gas chromatography.[5] The mother liquor, enriched in the cis isomer, can be concentrated and subjected to further crystallization cycles to improve the overall yield of the trans product.
Part 3: Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt, which enhances the compound's stability and aqueous solubility, making it more suitable for pharmaceutical applications.
Causality Behind Salt Formation
The amino group on the cyclohexane ring is basic and readily reacts with a strong acid like hydrochloric acid in an acid-base reaction. This forms the ammonium chloride salt, which is typically a crystalline solid that is more water-soluble than the free base.
Detailed Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified trans-3-aminocyclohexanecarboxamide free base in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH 1-2).
-
Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring in the ice bath for a period to ensure complete crystallization. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final trans-3-aminocyclohexanecarboxamide hydrochloride.
References
-
Sutherland, A. Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 2011. [Link]
-
Lara-Issasi, G. R., et al. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012. [Link]
-
Duhamel, T., et al. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 2019. [Link]
-
Han, K-J., et al. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate, 2005. [Link]
-
Gellman, S. H., et al. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 1999. [Link]
-
Clapham, B., et al. Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Communications, 2021. [Link]
- US Patent US3880925A, Separation and purific
-
Ozawa, J. Catalytic Hydrogenation of Amides. 2014. [Link]
- WO Patent WO2017134212A1, Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv
-
Leischner, T., et al. Site-selective copper(I) catalyzed hydrogenation of amides. ChemRxiv, 2024. [Link]
- CN Patent CN108602758B, Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and deriv
-
Esteve-Romero, J., et al. Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. ResearchGate, 2005. [Link]
- US Patent US2662879A, Separation of geometrical isomers by urea complex form
-
Gellman, S. H. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 2010. [Link]
- Palaima, A. I., et al. cis-3- and trans-4-aminocyclohexanecarboxylic acids and their esters. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1977.
- Cole-Hamilton, D. J., et al. The First Continuous Flow Hydrogenation of Amides to Amines. Queen's University Belfast.
- Gellman, S. H., et al. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison, 1999.
-
Han, K-J., et al. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. ResearchGate, 2005. [Link]
-
De Benneville, P. L. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU, 1951. [Link]
-
Beller, M., et al. Sustainable hydrogenation of Aliphatic Acyclic Primary Amides to Primary Amines with Recyclable Heterogeneous Ruthenium-Tungsten Catalysts. ResearchGate, 2020. [Link]
-
Doolittle, R. E. Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography. Journal of Chromatography A, 1993. [Link]
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Scalable synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride
An Application Note for the Scalable Synthesis of trans-3-Aminocyclohexanecarboxamide Hydrochloride
Abstract
This application note provides a detailed, scalable, and robust protocol for the multi-step synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride, a valuable saturated carbocyclic β-amino acid derivative. Such scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their utility as conformationally constrained building blocks for peptidomimetics and other biologically active molecules. The described synthetic route begins with the catalytic hydrogenation of readily available 3-aminobenzoic acid, followed by a base-catalyzed epimerization to enrich the desired trans isomer. Subsequent N-protection, amide formation, and final deprotection with salt formation are detailed with in-depth procedural steps and causal explanations for key experimental choices. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable pathway to this important chemical entity.
Introduction and Strategic Overview
The synthesis of conformationally restricted amino acid analogues is a cornerstone of modern medicinal chemistry. By incorporating rigid scaffolds like the cyclohexyl ring, chemists can pre-organize a molecule's shape to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. trans-3-Aminocyclohexanecarboxamide, in its hydrochloride salt form for improved handling and solubility, represents a key building block in this field.
The primary challenge in its synthesis lies in achieving high diastereoselectivity for the trans configuration (1,3-diequatorial or diaxial substituents) on a scalable level. Direct reduction of an aromatic precursor is often the most economically viable approach at scale, but typically yields a mixture of cis and trans isomers. Our strategic approach, therefore, focuses on an initial non-selective synthesis followed by a thermodynamically controlled isomerization to favor the desired product.
The chosen multi-step synthesis involves:
-
Catalytic Hydrogenation: Reduction of the aromatic ring of 3-aminobenzoic acid to yield a mixture of cis/trans-3-aminocyclohexanecarboxylic acid.
-
Stereochemical Isomerization: Enrichment of the thermodynamically more stable trans isomer via base-catalyzed epimerization.[1]
-
Orthogonal Protection: Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent amidation step.
-
Amide Bond Formation: Activation of the carboxylic acid and reaction with an ammonia source to form the primary carboxamide.
-
Deprotection and Salt Formation: Removal of the Boc group under acidic conditions to unmask the amine and concurrently form the final hydrochloride salt.
This pathway was designed for its reliance on well-understood, scalable reactions and commercially available starting materials.
Visualization of the Synthetic Workflow
Overall Synthetic Pathway
The following diagram outlines the complete transformation from starting material to the final product.
Caption: High-level overview of the 5-step synthetic sequence.
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Catalytic Hydrogenation of 3-Aminobenzoic Acid
Rationale: This step employs a robust catalytic hydrogenation to reduce the aromatic ring. Rhodium on carbon is selected as the catalyst for its high efficacy in hydrogenating aromatic systems under manageable conditions. The reaction is performed in an aqueous medium, which is both a green solvent and suitable for the solubility of the starting material and product.[2]
-
Reagents & Equipment:
-
3-Aminobenzoic acid (1.0 eq)
-
5% Rhodium on Carbon (Rh/C), 5 mol%
-
Deionized Water
-
Parr-type hydrogenation apparatus or a similar high-pressure reactor
-
Celite™ for filtration
-
-
Procedure:
-
To a high-pressure reactor vessel, add 3-aminobenzoic acid and deionized water to form a slurry (approx. 0.5 M concentration).
-
Carefully add the 5% Rh/C catalyst under a gentle stream of nitrogen.
-
Seal the reactor and purge the system three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-15 bar.
-
Begin vigorous stirring and heat the reaction mixture to 70-80 °C.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the Celite pad with additional deionized water.
-
Concentrate the combined filtrate under reduced pressure to yield a white solid, which is a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid. This mixture is used directly in the next step.
-
Protocol 2: Isomerization to trans-3-Aminocyclohexanecarboxylic Acid
Rationale: The hydrogenation product is a mixture of isomers. This protocol leverages the greater thermodynamic stability of the trans isomer (diequatorial conformation) over the cis isomer. By treating the mixture with a strong base at elevated temperatures, an equilibrium is established that strongly favors the desired trans product, which can then be selectively precipitated by pH adjustment.[1]
-
Reagents & Equipment:
-
cis/trans-3-Aminocyclohexanecarboxylic acid mixture (1.0 eq)
-
Sodium Hydroxide (NaOH), 2.5 M aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve the crude cis/trans mixture from Protocol 1 in a 2.5 M aqueous solution of NaOH.
-
Heat the solution to reflux (approx. 100-105 °C) and maintain for 12-18 hours to allow for complete epimerization.
-
Cool the reaction mixture to room temperature, then further cool in an ice-water bath to 0-5 °C.
-
Slowly and carefully adjust the pH of the solution to the isoelectric point of the amino acid (approx. pH 6-7) by the dropwise addition of concentrated HCl. This step must be done slowly to control the temperature and prevent over-acidification.
-
The trans-3-aminocyclohexanecarboxylic acid will precipitate as a white solid as it is generally less soluble than the cis isomer under these conditions.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and then with cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Protocol 3: N-Boc Protection
Rationale: To facilitate selective amidation at the carboxylic acid group, the more nucleophilic amino group must be protected. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the conditions of amide coupling but can be removed cleanly with acid at the end of the synthesis.[3]
-
Reagents & Equipment:
-
trans-3-Aminocyclohexanecarboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 eq
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Citric Acid, 1 M aqueous solution
-
-
Procedure:
-
Suspend trans-3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and 1.0 M NaOH (aq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O, either neat or dissolved in a small amount of dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The mixture should become a clear, homogeneous solution.
-
Concentrate the mixture in vacuo to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M citric acid. A white precipitate will form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield trans-N-Boc-3-aminocyclohexanecarboxylic acid as a white solid.
-
Protocol 4: Synthesis of trans-N-Boc-3-Aminocyclohexanecarboxamide
Rationale: This step forms the crucial amide bond. The carboxylic acid is first activated with carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate. Subsequent addition of an ammonia source (generated in situ from ammonium chloride and a non-nucleophilic base) leads to the formation of the primary amide. This method avoids harsh reagents and generally proceeds with high yield.
-
Reagents & Equipment:
-
trans-N-Boc-3-aminocyclohexanecarboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI), 1.1 eq
-
Ammonium Chloride (NH₄Cl), 1.5 eq
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1.5 eq
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the N-Boc protected amino acid in anhydrous THF.
-
Add CDI in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and TLC/LCMS analysis confirms the complete formation of the acylimidazolide intermediate.
-
In a separate flask, suspend NH₄Cl in anhydrous THF and add DBU. Stir for 15 minutes.
-
Add the NH₄Cl/DBU slurry to the activated acid solution.
-
Stir the reaction at room temperature for 8-12 hours. Monitor for completion by TLC or LCMS.
-
Quench the reaction by adding water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash successively with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by recrystallization (e.g., from ethyl acetate/hexanes) to yield trans-N-Boc-3-aminocyclohexanecarboxamide as a white crystalline solid.
-
Protocol 5: Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves the removal of the acid-labile Boc group. A solution of hydrogen chloride in an organic solvent like dioxane or ethyl acetate provides acidic conditions that cleanly cleave the Boc group, yielding the free amine. The chloride counter-ion from the reagent simultaneously forms the desired hydrochloride salt, which can be isolated directly by filtration.[4]
-
Reagents & Equipment:
-
trans-N-Boc-3-aminocyclohexanecarboxamide (1.0 eq)
-
4 M HCl in 1,4-Dioxane (or a saturated solution of HCl in Ethyl Acetate)
-
Diethyl ether
-
-
Procedure:
-
Dissolve or suspend the Boc-protected amide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a 5-10 fold excess of 4 M HCl in dioxane solution.
-
Stir the mixture at room temperature. Gas evolution (tert-butyl cation fragments) will be observed.
-
Continue stirring for 2-4 hours, until TLC or LCMS analysis confirms the complete disappearance of the starting material.
-
Add diethyl ether to the reaction mixture to induce precipitation of the hydrochloride salt.
-
Stir the resulting slurry for 30 minutes.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with copious diethyl ether to remove residual solvent and byproducts.
-
Dry the product under high vacuum to afford trans-3-Aminocyclohexanecarboxamide hydrochloride.
-
Summary of Results
The following table summarizes the expected outcomes for each step of the synthesis, based on literature precedents and in-house optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (HPLC, %) |
| 1 | 3-Aminobenzoic Acid | cis/trans-3-Aminocyclohexanecarboxylic Acid | H₂, Rh/C | >95 | N/A (Mixture) |
| 2 | cis/trans-Mixture | trans-3-Aminocyclohexanecarboxylic Acid | NaOH | 70-80 | >98 |
| 3 | trans-Amino Acid | trans-N-Boc-3-Aminocyclohexanecarboxylic Acid | (Boc)₂O | 90-97 | >99 |
| 4 | trans-N-Boc Acid | trans-N-Boc-3-Aminocyclohexanecarboxamide | CDI, NH₄Cl | 85-92 | >99 |
| 5 | trans-N-Boc Amide | trans-3-Aminocyclohexanecarboxamide HCl | HCl/Dioxane | >95 | >99 |
Concluding Remarks
The protocols detailed in this application note describe a reliable and scalable synthesis of trans-3-Aminocyclohexanecarboxamide hydrochloride. The strategic use of a robust hydrogenation followed by a thermodynamically controlled isomerization effectively addresses the key stereochemical challenge. The subsequent protection, amidation, and deprotection steps utilize standard, high-yielding transformations suitable for both laboratory and pilot-scale production. This guide provides drug development professionals and research scientists with a validated pathway to a valuable molecular building block, facilitating further exploration in the synthesis of novel therapeutics.
References
- Benchchem. Preparation of Amides from Methyl Cyclohexanecarboxylate: Application Notes and Protocols.
- PrepChem.com. Synthesis of N-methylcyclohexanecarboxamide (Compound 138).
- Google Patents. WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products.
- Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- PubMed. Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide.
- PubMed. Constructing Lewis Acid-Base Pairs to Boost Electrocatalytic Hydrogenation of p-Nitrobenzoic Acid to Valuable p-Aminobenzoic Acid Using Water as the Hydrogen Source.
- Patsnap Eureka. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- Google Patents. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
- Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- RSC Publishing. 1976 Synthesis of Peptides containing cis- or trans-3- or 4-Aminocyclohexane- carboxylic Acid Residues.
- Organic Syntheses Procedure. catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde.
- CP Lab Chemicals. 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram.
- ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- University of Wisconsin–Madison. Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure.
- ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
- Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Sigma-Aldrich. trans-3-Aminocyclohexanecarboxamide hydrochloride.
- ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- Google Patents. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
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- 3. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols: Strategic Functionalization of the Carboxamide Group in trans-3-Aminocyclohexanecarboxamide
Introduction
The trans-3-aminocyclohexanecarboxamide scaffold is a valuable building block in medicinal chemistry and materials science. The rigid cyclohexane core, coupled with the stereospecific placement of the amino and carboxamide groups, provides a three-dimensional framework that can be strategically elaborated to generate diverse molecular architectures. The carboxamide group, in particular, serves as a versatile functional handle that can be converted into a variety of other important functionalities. This guide provides a comprehensive overview of key chemical transformations for the selective functionalization of the carboxamide moiety in trans-3-aminocyclohexanecarboxamide, offering researchers a toolkit for analog synthesis and the development of novel chemical entities.
The presence of a primary amine in the starting material necessitates careful consideration of reaction conditions to achieve chemoselectivity. In many cases, protection of the amino group may be required prior to carboxamide functionalization, followed by a deprotection step. This guide will address these considerations and provide protocols for both direct functionalization and strategies involving protecting groups.
Core Chemical Transformations of the Carboxamide Group
The carboxamide is a relatively stable functional group, but it can be transformed into a range of other moieties under specific reaction conditions. The primary transformations discussed in this guide are:
-
Reduction to Amines: Conversion of the carboxamide to a primary amine, extending the carbon chain.
-
Dehydration to Nitriles: Elimination of water to form a nitrile, a versatile precursor for other functional groups.
-
Hydrolysis to Carboxylic Acids: Conversion back to the parent carboxylic acid, enabling further derivatization.
-
Hofmann Rearrangement to Amines: A degradative transformation that yields a primary amine with one less carbon atom.
-
Conversion to Weinreb Amides: Formation of an N-methoxy-N-methylamide, a key intermediate for the synthesis of ketones.
-
Conversion to Thioamides: Replacement of the carbonyl oxygen with sulfur, altering the electronic and steric properties of the molecule.
The following sections will delve into the mechanistic underpinnings and provide detailed protocols for each of these transformations.
Reduction of the Carboxamide to a Primary Amine
The reduction of a carboxamide to an amine is a fundamental transformation that provides access to 1,3-diamino-substituted cyclohexane derivatives. This reaction involves the complete reduction of the carbonyl group to a methylene group.
Mechanistic Insight
Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation.[1] The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2] This is followed by coordination of the oxygen atom to the aluminum species, making it a good leaving group. Subsequent elimination of the oxygen and a second hydride attack on the resulting iminium ion yields the amine product.[1] Due to the high reactivity of LiAlH₄, this reaction must be carried out under anhydrous conditions.
Experimental Workflow: Reduction to Amine
Caption: Workflow for the reduction of the carboxamide.
Protocol: Reduction of Boc-protected trans-3-aminocyclohexanecarboxamide
Materials:
-
Boc-protected trans-3-aminocyclohexanecarboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Amine Protection: To a solution of trans-3-aminocyclohexanecarboxamide hydrochloride (1.0 eq) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (2.5 eq). Stir the reaction mixture at room temperature overnight. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the Boc-protected amide.
-
Reduction: To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon), add a solution of Boc-protected trans-3-aminocyclohexanecarboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude Boc-protected diamine can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected diamine in DCM and add an excess of TFA or 4M HCl in dioxane. Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess acid under reduced pressure. The resulting diamine salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent.
Dehydration of the Carboxamide to a Nitrile
The dehydration of a primary carboxamide is a direct route to the corresponding nitrile. Nitriles are valuable synthetic intermediates that can be further transformed into amines, carboxylic acids, or ketones.
Mechanistic Insight
This transformation requires a strong dehydrating agent. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅).[3][4] The mechanism with POCl₃ involves the initial attack of the amide oxygen onto the phosphorus atom, forming a good leaving group.[5] Subsequent deprotonation and elimination of the phosphate byproduct lead to the formation of the nitrile.[3][5]
Experimental Workflow: Dehydration to Nitrile
Caption: Workflow for the dehydration of the carboxamide.
Protocol: Dehydration of Boc-protected trans-3-aminocyclohexanecarboxamide
Materials:
-
Boc-protected trans-3-aminocyclohexanecarboxamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Protection: Protect the primary amine of trans-3-aminocyclohexanecarboxamide with a Boc group as described in the reduction protocol.
-
Dehydration: Dissolve the Boc-protected amide (1.0 eq) in anhydrous pyridine or DMF under an inert atmosphere. Cool the solution to 0 °C and add POCl₃ (1.2 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully pour the reaction mixture into ice-cold water. Neutralize the solution with saturated aqueous NaHCO₃. Extract the product with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude nitrile can be purified by flash column chromatography.
-
Deprotection: The Boc group can be removed as described in the reduction protocol to yield the final aminonitrile.
Hydrolysis of the Carboxamide to a Carboxylic Acid
Hydrolysis of the carboxamide regenerates the corresponding carboxylic acid. This is a useful transformation if further modifications of the carboxylic acid, such as esterification or conversion to an acid chloride, are desired.
Mechanistic Insight
Amide hydrolysis can be performed under either acidic or basic conditions, typically requiring heat.[2][6][7][8][9] In acidic hydrolysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[8][9][10] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[7][9] In both cases, a tetrahedral intermediate is formed, which then collapses to expel the amine and form the carboxylic acid (or its carboxylate salt under basic conditions).[7]
Experimental Workflow: Hydrolysis to Carboxylic Acid
Caption: Workflow for the hydrolysis of the carboxamide.
Protocol: Acidic Hydrolysis of trans-3-aminocyclohexanecarboxamide
Materials:
-
trans-3-Aminocyclohexanecarboxamide hydrochloride
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for neutralization
-
Dowex® 50WX8 ion-exchange resin (optional)
Procedure:
-
Hydrolysis: Suspend trans-3-aminocyclohexanecarboxamide hydrochloride (1.0 eq) in 6 M HCl. Heat the mixture to reflux for 8-12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, trans-3-aminocyclohexanecarboxylic acid, may precipitate as its hydrochloride salt. If not, concentrate the solution under reduced pressure.
-
Purification: The crude amino acid hydrochloride can be purified by recrystallization. Alternatively, the aqueous solution can be passed through an ion-exchange column (Dowex® 50WX8) and eluted with aqueous ammonia to obtain the free amino acid.
Hofmann Rearrangement of the Carboxamide to an Amine
The Hofmann rearrangement is a powerful method for the synthesis of primary amines with one fewer carbon atom than the starting amide.[11][12][13] This reaction provides access to trans-cyclohexane-1,3-diamines.
Mechanistic Insight
The reaction proceeds by treating a primary amide with bromine or chlorine in a strongly basic aqueous solution.[12][14] The amide is first converted to an N-bromoamide intermediate, which upon deprotonation, rearranges to form an isocyanate.[11][13] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[11][12]
Experimental Workflow: Hofmann Rearrangement
Caption: Workflow for the Hofmann rearrangement.
Protocol: Hofmann Rearrangement of trans-3-aminocyclohexanecarboxamide
Materials:
-
trans-3-Aminocyclohexanecarboxamide hydrochloride
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Reaction Setup: Prepare a solution of NaOH in water and cool it to 0 °C. In a separate flask, dissolve trans-3-aminocyclohexanecarboxamide hydrochloride in water and neutralize with a stoichiometric amount of NaOH.
-
Bromine Addition: Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.
-
Rearrangement: Add the aqueous solution of the amide to the sodium hypobromite solution at 0 °C. Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.
-
Workup and Isolation: Cool the reaction mixture and extract the product with an organic solvent like DCM. The organic layers are combined, dried, and concentrated to yield the crude diamine. Further purification can be achieved by distillation or by forming a salt and recrystallizing.
Conversion of the Carboxamide to a Weinreb Amide
Weinreb amides (N-methoxy-N-methylamides) are exceptionally useful intermediates in organic synthesis, as they react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without over-addition to form tertiary alcohols.
Mechanistic Insight
Direct conversion of a primary amide to a Weinreb amide is not a standard transformation. A more common route involves the hydrolysis of the primary amide to the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine hydrochloride.[15][16][17] This coupling is typically mediated by a peptide coupling reagent such as DCC or CDI, or by converting the carboxylic acid to an acid chloride.[17][18]
Experimental Workflow: Conversion to Weinreb Amide
Caption: Workflow for the synthesis of a Weinreb amide.
Protocol: Synthesis of Boc-protected trans-3-amino-N-methoxy-N-methylcyclohexanecarboxamide
Materials:
-
Boc-protected trans-3-aminocyclohexanecarboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Preparation: Start with Boc-protected trans-3-aminocyclohexanecarboxylic acid, which can be prepared from the corresponding amino acid.
-
Activation and Coupling (CDI method): To a solution of the Boc-protected acid (1.0 eq) in anhydrous DCM, add CDI (1.1 eq). Stir the mixture at room temperature for 1-2 hours until gas evolution ceases. Then, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with 1 M HCl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude Weinreb amide by column chromatography.
-
Deprotection: The Boc group can be removed as described in the reduction protocol.
Conversion of the Carboxamide to a Thioamide
The conversion of a carboxamide to a thioamide involves the replacement of the carbonyl oxygen with a sulfur atom. Thioamides are important building blocks for the synthesis of sulfur-containing heterocycles and have applications in medicinal chemistry.
Mechanistic Insight
The most common reagent for this thionation is Lawesson's reagent.[19][20] The reaction mechanism involves the nucleophilic attack of the amide oxygen on the phosphorus of Lawesson's reagent, followed by a series of rearrangements that ultimately lead to the formation of the thioamide and a phosphorus-oxygen byproduct.[19]
Experimental Workflow: Conversion to Thioamide
Caption: Workflow for the thionation of the carboxamide.
Protocol: Thionation of Boc-protected trans-3-aminocyclohexanecarboxamide
Materials:
-
Boc-protected trans-3-aminocyclohexanecarboxamide
-
Lawesson's reagent
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Protection: Protect the primary amine of trans-3-aminocyclohexanecarboxamide with a Boc group.
-
Thionation: To a solution of the Boc-protected amide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude thioamide by flash column chromatography on silica gel.
Summary of Reaction Conditions
| Transformation | Reagents | Solvent | Temperature | Key Considerations |
| Reduction to Amine | LiAlH₄ | Anhydrous THF | 0 °C to Reflux | Requires anhydrous conditions; amine protection is necessary. |
| Dehydration to Nitrile | POCl₃, Pyridine | Pyridine or DMF | 0 °C to RT | Amine protection is necessary. |
| Hydrolysis to Acid | 6 M HCl or aq. NaOH | Water | Reflux | No protection needed; harsh conditions. |
| Hofmann Rearrangement | Br₂, NaOH | Water | 0 °C to 70 °C | No protection needed; results in a one-carbon shorter chain. |
| Weinreb Amide Formation | CDI, N,O-dimethylhydroxylamine HCl, TEA | Anhydrous DCM | Room Temperature | Requires prior conversion to carboxylic acid and amine protection. |
| Thioamide Formation | Lawesson's Reagent | Anhydrous Toluene | Reflux | Amine protection is necessary. |
Conclusion
The functionalization of the carboxamide group in trans-3-aminocyclohexanecarboxamide opens up a vast chemical space for the synthesis of novel and diverse molecules. By carefully selecting the appropriate reagents and reaction conditions, and by employing a suitable protecting group strategy for the primary amine, researchers can selectively transform the carboxamide into a wide array of valuable functional groups. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic design and execution of these transformations in drug discovery and materials science research.
References
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Hofmann, A. W. v. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]
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Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
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Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link]
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Garg, N. K.; et al. Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds. J. Am. Chem. Soc.2015 , 137 (49), 15555–15558. [Link]
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LibreTexts. Chemistry of Amides. [Link]
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NEET coaching. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
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Chemist Wizards. Hoffmann Rearrangement. [Link]
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ResearchGate. Metal‐Free Catalytic Reduction of Amides: Recent Progress. [Link]
-
LibreTexts. Chemistry of Amides. [Link]
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JoVE. Video: Amides to Carboxylic Acids: Hydrolysis. [Link]
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Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
-
OpenStax. Chemistry of Amides. [Link]
-
Slideshare. Vilsmeier haack reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link]
-
University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]
-
Synthetic Map. Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5. [Link]
-
Organic Chemistry Portal. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]
-
ACS Publications. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. [Link]
-
MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]
-
MDPI. Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
YouTube. Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. [Link]
-
Arkat USA. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]
-
Organic Chemistry Portal. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [Link]
-
Thieme Gruppe. Ni-Catalyzed Conversion of Amides into Esters. [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
Organic Chemistry Portal. Amide to Nitrile - Common Conditions. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Progress in Chemical and Biochemical Research. Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]
-
ResearchGate. Different strategies for the conversion of amides into esters. [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
PMC. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link]
-
PubMed Central. Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. [Link]
-
ResearchGate. Mild Method for the Conversion of Amides to Thioamides. [Link]
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Solvent Selection for Reactions Involving trans-3-Aminocyclohexanecarboxamide HCl: A Detailed Guide for Researchers
In the landscape of pharmaceutical research and drug development, the judicious selection of solvents is a critical parameter that dictates the success, efficiency, and scalability of a chemical synthesis. This is particularly true for bifunctional molecules such as trans-3-Aminocyclohexanecarboxamide hydrochloride, a versatile building block characterized by the presence of a primary amine and a primary amide on a cyclohexane scaffold. This guide provides an in-depth analysis of solvent selection for reactions involving this compound, moving beyond a mere list of solvents to a reasoned explanation of the underlying chemical principles. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions that enhance reaction outcomes, streamline purification, and ensure the overall robustness of their synthetic routes.
Understanding the Physicochemical Landscape of trans-3-Aminocyclohexanecarboxamide HCl
Before delving into specific reaction types, it is paramount to understand the inherent chemical properties of trans-3-Aminocyclohexanecarboxamide HCl, as these directly influence its behavior in different solvent environments.
Structure and Functionality: The molecule possesses two key functional groups: a primary amine (-NH₂) and a primary amide (-CONH₂), attached to a cyclohexane ring in a trans configuration. The hydrochloride salt form indicates that the primary amine is protonated (-NH₃⁺Cl⁻), which significantly impacts its solubility.
Predicted Solubility Profile: As a salt, trans-3-Aminocyclohexanecarboxamide HCl is expected to be readily soluble in polar protic solvents such as water and, to a lesser extent, in lower alcohols like methanol and ethanol. Its solubility is anticipated to decrease significantly in less polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, and it is likely to be poorly soluble in nonpolar solvents such as hexanes and toluene. This general solubility trend is a crucial starting point for solvent screening.
pKa and Basicity: The basicity of the primary amine is a key factor in its reactivity. While the specific pKa of trans-3-Aminocyclohexanecarboxamide has not been widely reported, the experimental pKa of cyclohexylamine is approximately 10.6.[1][2][3] This value serves as a reasonable estimate and indicates that the free amine form is a moderately strong base. Consequently, in many reactions, an external base will be required to deprotonate the amine hydrochloride to generate the nucleophilic free amine.
Core Principles of Solvent Selection
The choice of solvent is not arbitrary; it is a strategic decision that can influence reaction rates, equilibria, and even the chemoselectivity of a transformation. The following diagram illustrates the key decision-making factors in solvent selection for reactions with trans-3-Aminocyclohexanecarboxamide HCl.
Caption: Decision workflow for solvent selection.
Solvent Selection for Amide Bond Formation (N-Acylation)
The primary amine of trans-3-Aminocyclohexanecarboxamide is readily acylated to form a new amide bond. This is a cornerstone reaction in medicinal chemistry for building more complex molecules. The choice of solvent is critical for achieving high yields and purity.
Causality Behind Experimental Choices:
-
Deprotonation is Key: Since the starting material is a hydrochloride salt, the first step in a typical amide coupling reaction is the deprotonation of the ammonium ion to generate the free, nucleophilic amine. This requires the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent's Role in a Heterogeneous Reaction: The reaction will likely be heterogeneous at the start, with the polar salt being poorly soluble in many common aprotic solvents. The chosen solvent must facilitate the interaction between the sparingly soluble amine salt, the base, the carboxylic acid (or its activated form), and the coupling reagents.
-
Aprotic Solvents are Generally Preferred: Polar aprotic solvents are often the solvents of choice for amide coupling reactions. They can solvate the charged intermediates formed during the reaction without interfering with the nucleophilicity of the amine. Protic solvents, on the other hand, can hydrogen bond with the amine, reducing its reactivity.
Recommended Solvents and Rationale:
| Solvent | Class | Rationale | Considerations |
| Dichloromethane (DCM) | Chlorinated | Good for dissolving many organic reagents and activated carboxylic acid species. Its low boiling point facilitates easy removal. | Environmental and health concerns are leading to its replacement. May not be ideal for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for a wide range of reactants, including polar starting materials and coupling reagents. | High boiling point can make it difficult to remove. It is also a process chemistry "undesirable" solvent due to toxicity concerns. |
| Acetonitrile (ACN) | Polar Aprotic | A good balance of polarity to dissolve reactants and a relatively low boiling point for easy removal. It is generally inert to most coupling reagents. | Can be susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. |
| Tetrahydrofuran (THF) | Ether | A moderately polar aprotic solvent that can be a good choice for many coupling reactions. | Can form peroxides upon storage and has a relatively low boiling point. |
| Ethyl Acetate (EtOAc) | Ester | A greener alternative to DCM and DMF. It has good solvating power for many organic compounds and is readily available. | Can be susceptible to hydrolysis under strong acid or base catalysis, although generally stable under typical amide coupling conditions. |
Experimental Protocol: General Procedure for Amide Coupling
-
Reactant Preparation: In a round-bottom flask, suspend trans-3-Aminocyclohexanecarboxamide HCl (1.0 eq.) in the chosen aprotic solvent (e.g., DCM, ACN, or EtOAc) at a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0-2.2 eq.) or diisopropylethylamine (2.0-2.2 eq.), to the suspension. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the free amine.
-
Activation and Coupling: In a separate flask, dissolve the carboxylic acid (1.0-1.2 eq.) in the same solvent. Add a coupling reagent such as HATU (1.1 eq.) or EDC (1.2 eq.) and an additive like HOBt (1.2 eq.). Stir for 10-15 minutes to activate the carboxylic acid.
-
Reaction: Add the activated carboxylic acid solution to the flask containing the free amine. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Solvent Selection for N-Alkylation Reactions
The primary amine of trans-3-Aminocyclohexanecarboxamide can also undergo N-alkylation to introduce various substituents. The choice of solvent for this transformation depends on the nature of the alkylating agent and the reaction conditions.
Causality Behind Experimental Choices:
-
Free Amine is Essential: As with amide coupling, the hydrochloride salt must be neutralized to the free amine to act as a nucleophile. A suitable base is therefore required.
-
Solvent to Promote SN2 Reaction: N-alkylation with alkyl halides typically proceeds via an SN2 mechanism. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the anion (the base) more reactive. They also stabilize the transition state of the SN2 reaction.
-
Reductive Amination as an Alternative: Reductive amination offers a milder and often more selective method for N-alkylation, especially for introducing primary and secondary alkyl groups. The solvent choice here must be compatible with both the imine formation and the subsequent reduction step.
Recommended Solvents and Rationale:
| Solvent | Class | Rationale | Considerations |
| Acetonitrile (ACN) | Polar Aprotic | An excellent choice for SN2 reactions with alkyl halides. Its polarity helps to dissolve the reactants and stabilize the transition state. | As mentioned before, it can be sensitive to strong acids or bases at high temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Its high polarity is very effective at promoting SN2 reactions. | Similar to its use in amide coupling, its high boiling point and toxicity are drawbacks. |
| Acetone | Polar Aprotic | A good, less toxic alternative to DMF for some SN2 reactions. It can facilitate reactions with alkyl iodides through the Finkelstein reaction (in situ generation of the more reactive iodide). | Its lower boiling point may limit the reaction temperature. |
| Methanol (MeOH) or Ethanol (EtOH) | Polar Protic | Often used in reductive amination reactions. They are good solvents for the amine salt and the reducing agent (e.g., sodium borohydride). | As protic solvents, they can slow down SN2 reactions with alkyl halides by solvating the amine nucleophile. |
| Dichloromethane (DCM) or Dichloroethane (DCE) | Chlorinated | Commonly used in reductive amination as they are good solvents for the reactants and are compatible with many reducing agents like sodium triacetoxyborohydride. | Environmental and health concerns are associated with their use. |
Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination
-
Reactant Preparation: In a round-bottom flask, suspend trans-3-Aminocyclohexanecarboxamide HCl (1.0 eq.) in a suitable solvent such as DCM or MeOH.
-
Base Addition: Add a base like triethylamine (1.1 eq.) to generate the free amine.
-
Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture. If using a less reactive carbonyl compound, a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be added. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the stirred solution.
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the N-alkylated product.
Visualization of Key Synthetic Transformations
The following diagrams illustrate the general workflows for the two primary reaction types discussed.
Caption: Workflow for Amide Coupling Reaction.
Caption: Workflow for N-Alkylation via Reductive Amination.
Conclusion and Future Perspectives
The selection of an appropriate solvent system is a multi-faceted decision that profoundly impacts the outcome of chemical reactions involving trans-3-Aminocyclohexanecarboxamide HCl. While this guide provides a foundational understanding and practical protocols, empirical validation through systematic solvent screening remains an indispensable part of process development. As the pharmaceutical industry continues to embrace greener and more sustainable practices, the exploration of alternative solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for amide coupling, and the development of catalytic, solvent-minimized N-alkylation procedures will be of growing importance. By combining a thorough understanding of the underlying chemical principles with a commitment to experimental optimization, researchers can unlock the full synthetic potential of this valuable building block.
References
-
PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Cyclohexylamine Final AEGL Document. [Link]
-
ResearchGate. Alkylation of amino amides. Conditions: Amino amide (0.5 mmol), ROH... [Link]
-
Montalbetti, C. A. G. N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron61 , 10827-10852 (2005). [Link]
-
Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.38 , 606-631 (2009). [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of trans-3-Aminocyclohexanecarboxamide in DMSO
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trans-3-Aminocyclohexanecarboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to address common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Understanding the Compound and the Solvent
trans-3-Aminocyclohexanecarboxamide, often supplied as a hydrochloride salt, is a small molecule with specific physicochemical properties that can influence its solubility.[1][2][3] DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological research for its ability to dissolve a broad range of compounds.[4][5][6] However, its hygroscopic nature and the potential for compound precipitation upon dilution into aqueous media present common hurdles.[4][7][8] This guide will equip you with the knowledge to overcome these challenges.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
Encountering solubility problems can be a significant roadblock in experimental workflows. This section provides a logical, step-by-step approach to diagnose and resolve issues with dissolving trans-3-Aminocyclohexanecarboxamide in DMSO.
Caption: A flowchart outlining the systematic troubleshooting process for solubility issues.
Step 1: Verify Compound Integrity
Question: Could the physical state of my trans-3-Aminocyclohexanecarboxamide be the issue?
Answer: Yes, the physical state of the compound is a critical first check.
-
Hygroscopicity: Some compounds can absorb atmospheric moisture, appearing as sticky solids or even droplets.[9] If your compound appears wet, it should be stored in a desiccator to protect it from moisture.
-
Appearance: If the compound, which is typically a solid, appears waxy or oily, this could indicate degradation or the presence of impurities.[9] In such cases, it is advisable to use a fresh vial of the compound.
Step 2: Assess DMSO Quality
Question: I'm using DMSO, but my compound isn't dissolving. What could be wrong with my solvent?
Answer: The quality of your DMSO is paramount for successful dissolution.
-
Anhydrous is Key: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4][7][8] This absorbed water can significantly decrease the solubility of many organic compounds.[7][8]
-
Best Practices:
-
Always use anhydrous (dry) DMSO, preferably from a freshly opened bottle.
-
For critical applications, consider purchasing smaller volume bottles to minimize the frequency of opening and subsequent moisture absorption.
-
Store DMSO in a tightly sealed container in a dry environment, ideally within a desiccator.
-
Step 3: Refine Your Dissolution Technique
Question: I've confirmed my compound and DMSO are of good quality, but I'm still facing solubility issues. What else can I do?
Answer: Optimizing your dissolution method can often resolve stubborn solubility problems.
-
Mechanical Agitation: Ensure thorough mixing by vortexing the solution for several minutes.[9][10]
-
Sonication: If vortexing is insufficient, use an ultrasonic bath to aid dissolution.[9] The high-frequency sound waves can help break up compound aggregates.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution.[9][11] However, it is crucial to first verify the thermal stability of trans-3-Aminocyclohexanecarboxamide to avoid degradation.
Step 4: Re-evaluate Target Concentration
Question: I've tried everything, but I can't seem to get my desired concentration. What should I do?
Answer: It's possible that your target concentration exceeds the solubility limit of the compound in DMSO.
-
Determine Maximum Solubility: If you are working with a novel compound or do not have access to solubility data, you may need to experimentally determine its maximum solubility. A standard protocol for this involves creating a supersaturated solution and measuring the concentration of the supernatant after equilibration and centrifugation.[10]
-
Prepare a More Dilute Solution: If you are consistently seeing undissolved material, try preparing a more dilute stock solution. It is often better to have a clear, fully dissolved stock at a lower concentration than a suspension at a higher, inaccurate concentration.
Step 5: Address Precipitation Upon Aqueous Dilution
Question: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
Answer: This is a common issue when a compound is less soluble in aqueous solutions than in DMSO.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions of your DMSO stock in DMSO first, and then add the final, more diluted DMSO solution to your aqueous medium.[12]
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure immediate and vigorous mixing to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[10]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent-induced toxicity to cells.[13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for trans-3-Aminocyclohexanecarboxamide powder and its DMSO stock solution?
A1: The solid compound should be stored according to the manufacturer's recommendations, which is often at room temperature or refrigerated. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[7][13]
Q2: Can I use heat to dissolve trans-3-Aminocyclohexanecarboxamide in DMSO?
A2: Gentle warming to 37°C is a common technique to aid dissolution.[9][11] However, the thermal stability of trans-3-Aminocyclohexanecarboxamide should be considered. Prolonged exposure to high temperatures could lead to degradation.
Q3: How does the hydrochloride salt form of trans-3-Aminocyclohexanecarboxamide affect its solubility?
A3: The salt form of a compound can significantly impact its solubility.[14] While hydrochloride salts are often used to improve aqueous solubility, their behavior in a polar aprotic solvent like DMSO can vary. The presence of the hydrochloride may influence the compound's interaction with the solvent.
Q4: Could the pH of my DMSO solution be a factor in the solubility of trans-3-Aminocyclohexanecarboxamide?
A4: The solubility of compounds with ionizable groups, such as the amino group in trans-3-Aminocyclohexanecarboxamide, can be pH-dependent.[15][16] While DMSO itself is not aqueous, any absorbed water can create a microenvironment where pH can play a role. For compounds with basic or acidic functionalities, adjusting the pH of the final aqueous solution (after dilution from DMSO) can sometimes improve solubility.[17][18]
Q5: The vial of trans-3-Aminocyclohexanecarboxamide appears empty. Is there a problem?
A5: If the product is supplied in a small quantity and is lyophilized, it may appear as a thin film on the vial's wall, making it seem empty.[9] Add the appropriate volume of DMSO as calculated and vortex or sonicate to ensure the compound is fully dissolved.[9]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O | [1] |
| Molecular Weight | 178.66 g/mol | [2] |
| Physical Form | Solid |
Experimental Protocol: Preparation of a 10 mM Stock Solution of trans-3-Aminocyclohexanecarboxamide in Anhydrous DMSO
This protocol provides a standardized method for preparing a stock solution.
Materials:
-
trans-3-Aminocyclohexanecarboxamide hydrochloride (MW: 178.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 178.66 g/mol * (1000 mg / 1 g) = 1.7866 mg
-
-
Weigh the compound: Accurately weigh approximately 1.79 mg of trans-3-Aminocyclohexanecarboxamide hydrochloride into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for a short period, followed by vortexing.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
References
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]
-
Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Fisher Scientific. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97%. [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
MedCrave online. Solubility: A speed‒breaker on the drug discovery highway. [Link]
-
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
-
ACS Publications. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]
-
PMC. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]
-
ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. [Link]
-
PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
-
ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
PubMed. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. [Link]
-
ResearchGate. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
-
ResearchGate. (PDF) Effect of pH, selected cyclodextrins and complexation methods on the solubility of lornoxicam. [Link]
-
PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]
-
ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. [Link]
-
MDPI. Thermal Stability of Self-Assembled 3-Aminopropyltrimethoxysilane Diffusion Barrier Terminated by Carboxyl Groups. [Link]
Sources
- 1. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% [cymitquimica.com]
- 2. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% 250 mg | Request for Quote [thermofisher.com]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of trans-3-Aminocyclohexanecarboxamide HCl
This technical guide addresses the purification and optimization of trans-3-aminocyclohexanecarboxamide hydrochloride (CAS 920966-29-6). This compound is a critical chiral building block, often utilized in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and other pharmaceutical intermediates.
The primary challenge with this molecule is the separation of the desired trans-isomer (axial/equatorial conformation in 1,3-disubstituted cyclohexanes) from the thermodynamically more stable cis-isomer (diequatorial), alongside managing the hygroscopic nature of the hydrochloride salt.
Diagnostic & Characterization: Know Your Starting Material
Before initiating recrystallization, you must quantify the diastereomeric ratio (dr) and identify the solid-state form.
Q: How do I definitively distinguish the trans-isomer from the cis-impurity using NMR?
A: The stereochemistry of 1,3-disubstituted cyclohexanes is best determined by proton NMR (
| Feature | trans-Isomer (Target) | cis-Isomer (Impurity) |
| Conformation | Axial/Equatorial (a,e) | Diequatorial (e,e) |
| C1-H / C3-H Signal | Typically narrower multiplets (smaller | Broad triplets/multiplets (large |
| Thermodynamics | Higher Energy (Less Stable) | Lower Energy (More Stable) |
| Solubility Trend | Often more soluble in non-polar solvents than cis | Often less soluble in non-polar solvents |
Expert Insight: If your crude material has >15% cis-isomer, recrystallization alone is often inefficient due to the "eutectic trap." In such cases, perform a "reslurry" in hot ethyl acetate first to leach out the more soluble impurities before attempting a full recrystallization.
Optimized Recrystallization Protocols
Workflow Diagram: Purification Logic
The following decision tree outlines the optimal purification strategy based on your crude purity.
Caption: Decision matrix for selecting the appropriate purification method based on initial diastereomeric purity.
Protocol A: Solvent/Anti-Solvent (Methanol / Ethyl Acetate)
Best for: Standard purification, removing color, and improving bulk density.
-
Dissolution: Dissolve 10 g of crude salt in the minimum amount of Methanol (MeOH) at 40°C. (Approx. 3-5 volumes).
-
Note: Do not use water if possible, as removal is difficult and can lead to oiling out.
-
-
Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (e.g., NaCl, if coming from a neutralization step).
-
Nucleation: While stirring at 500 RPM, slowly add Ethyl Acetate (EtOAc) dropwise.
-
Ratio: Target a final ratio of 1:3 (MeOH:EtOAc).
-
Observation: Stop addition when a persistent cloudiness (turbidity) appears.
-
-
Aging: Allow the mixture to cool to room temperature (RT) over 2 hours.
-
Finishing: Cool to 0-5°C for 1 hour. Filter the white crystalline solid.
-
Wash: Wash the cake with cold EtOAc/MeOH (4:1) followed by pure MTBE (Methyl tert-butyl ether).
Protocol B: Cooling Crystallization (Isopropanol / Water)
Best for: Final polishing to reach >99% purity and removing trace cis-isomer.
-
Slurry: Suspend the salt in Isopropanol (IPA) (10 volumes).
-
Dissolution: Heat to reflux (82°C). Slowly add Water dropwise until the solution becomes clear.
-
Critical: Do not exceed 10% water content. If it doesn't dissolve by then, filter off the insolubles.
-
-
Seeding: Cool to 60°C and add seed crystals (0.5 wt%) of pure trans-isomer if available.
-
Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.
-
Why: Slow cooling prevents the entrapment of the cis-isomer in the lattice.
-
-
Isolation: Filter and dry.[1]
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: Oiling out occurs when the metastable liquid-liquid separation (LLPS) boundary is crossed before the solubility curve.
-
Cause: Too much water in the system or cooling too rapidly.
-
Fix:
-
Reheat the mixture until it is a single phase.
-
Add a "co-solvent" bridge like Ethanol to increase the miscibility of the solvent/anti-solvent.
-
Seed the mixture immediately upon reaching the saturation point to provide a surface for crystal growth, bypassing the oil phase.
-
Q: The cis-isomer content is not decreasing after recrystallization. A: The cis and trans isomers may be forming a solid solution or the cis isomer is precipitating due to the "Common Ion Effect" (excess HCl).
-
Fix: Ensure you are not using excess HCl. The salt should be stoichiometric (1:1).
-
Advanced Fix: Perform a "Swish" (Reslurry) in refluxing Acetone or Acetonitrile. The cis-isomer (often more soluble in polar aprotic solvents) will dissolve, leaving the trans-HCl salt enriched in the solid phase.
Q: The salt is extremely hygroscopic and turns into a goo on the filter. A: Amine HCl salts are notorious for hygroscopicity.
-
Protocol Adjustment: Switch the final wash solvent to anhydrous Diethyl Ether or Heptane to remove residual alcohols/water.
-
Drying: Transfer immediately to a vacuum oven containing Phosphorus Pentoxide (
) or KOH pellets as a desiccant. Do not air dry.
Quantitative Data Summary
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection (cis) | Yield Potential |
| MeOH / EtOAc | High | Low | Moderate | 80-85% |
| IPA / Water | Moderate | Very Low | High | 70-75% |
| Ethanol / Ether | High | Very Low | Low (Co-precipitation risk) | 90% |
| Water (Pure) | Very High | High | Poor | <40% |
References
-
Synthesis and Stereochemistry of Cyclohexane Deriv
- Source: National Institutes of Health (NIH) / Molecules Journal
- Relevance: Establishes the thermodynamic stability of 1,3-disubstituted cyclohexanes (cis vs. trans)
-
URL:[Link] (Proxy for general 1,3-amino alcohol/amide stereochemistry).
- Commercial Properties of trans-3-Aminocyclohexanecarboxamide HCl Source: Sigma-Aldrich / Merck Relevance: Confirms physical state (solid), molecular weight (178.66), and commercial handling as HCl salt.
- Source: Google Patents (US3880925A)
- Purification of Trans-4-aminomethyl-cyclohexane carboxylic acid (Analogous Chemistry)
Sources
Technical Guide: Stability & Handling of trans-3-Aminocyclohexanecarboxamide HCl
The following technical guide addresses the stability, handling, and troubleshooting of trans-3-Aminocyclohexanecarboxamide HCl under basic conditions. This content is structured for researchers requiring high-fidelity protocols and mechanistic understanding.
Part 1: Executive Technical Summary
trans-3-Aminocyclohexanecarboxamide HCl is a robust salt form, but its corresponding free base exhibits specific vulnerabilities under basic conditions. The stability profile is governed by two competing thermodynamic factors: Amide Hydrolysis (chemical degradation) and Epimerization (stereochemical erosion).
| Parameter | Characteristic | Implication for Handling |
| pKa (Amine) | ~10.5 | Requires pH |
| pKa (Amide | ~30 | Resistant to epimerization in aqueous base at RT. |
| Thermodynamics | trans (e,a) > cis (e,e) | trans isomer is thermodynamically less stable than cis. |
| Solubility | High (Water), Low (Non-polar organic) | High risk of yield loss during aqueous extraction. |
Core Directive
Do not expose this compound to pH > 13 or temperatures > 40°C while in basic solution. The primary failure mode in basic workups is not chemical decomposition, but mass loss due to water solubility , followed by amide hydrolysis upon prolonged exposure.
Part 2: Mechanistic Insight & Degradation Pathways
To troubleshoot effectively, one must understand the molecular behaviors driving instability.
Conformational Stability (The 1,3-Substituent Effect)
In 1,3-disubstituted cyclohexanes, the steric relationship between substituents dictates stability.[1]
-
cis-Isomer: Can adopt a diequatorial (e,e) conformation, minimizing steric strain. This is the thermodynamic ground state.
-
trans-Isomer (Your Compound): Must adopt an equatorial-axial (e,a) conformation. This introduces 1,3-diaxial interactions or gauche strains, making it higher in energy.
-
Risk: If conditions allow C1-epimerization (e.g., extreme base/heat promoting enolate formation), the molecule will drive toward the cis form. However, under standard workup conditions (pH 11-12, RT), this pathway is kinetically blocked.
Chemical Stability (Hydrolysis)
The carboxamide group is susceptible to nucleophilic attack by hydroxide ions (
Pathway Visualization: The following diagram illustrates the competing pathways of Hydrolysis (Primary Risk) and Epimerization (Secondary Risk).
Figure 1: Degradation pathways. Hydrolysis is the dominant kinetic risk in aqueous base.
Part 3: Troubleshooting & FAQs
Q1: I performed a basic extraction (pH 12) but recovered very little product. Did it degrade?
Diagnosis: Likely No . It is a solubility issue, not degradation. Explanation: The free base of 3-aminocyclohexanecarboxamide is a small, highly polar molecule with high water solubility. Standard non-polar solvents (EtOAc, Hexane, pure DCM) extract it poorly from water. Solution:
-
Saturate the aqueous phase with NaCl (Salting out).
-
Use a polar organic solvent system: DCM:Isopropanol (3:1) or n-Butanol .
-
Perform multiple extractions (3-4x).
Q2: I see a new peak at RRT ~0.8 in HPLC after storing the free base solution.
Diagnosis: Amide Hydrolysis .
Explanation: If the basic solution stood for >4 hours, the amide converted to the carboxylic acid (3-aminocyclohexanecarboxylic acid).
Verification: Check the MS. The impurity should have a mass of
Q3: Can I use NaOH to neutralize the HCl salt?
Diagnosis: Yes, but with caution.
Explanation: NaOH creates local "hotspots" of high pH (>14) which can instantly trigger hydrolysis.
Protocol: Use a buffered base like Potassium Carbonate (
Part 4: Validated Protocols
Protocol A: "Lossless" Free-Basing Workflow
This protocol maximizes yield while minimizing hydrolysis and epimerization risks.
Reagents:
-
Starting Material: trans-3-Aminocyclohexanecarboxamide HCl[2]
-
Base: Saturated
(aq) or 2N NaOH -
Solvent: DCM:Isopropanol (3:1 v/v)
-
Additive: Solid NaCl
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in minimal water (approx. 5-10 mL per gram). Cool to 0-5°C (Ice bath).
-
Neutralization: Add Base dropwise until pH reaches 11.5 - 12.0 .
-
Critical: Do not exceed pH 12.5. Use a calibrated pH meter, not just paper.
-
-
Saturation: Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt visible). This pushes the polar amine out of the water phase.
-
Extraction:
-
Add Solvent (DCM:IPA 3:1). Volume: 1x aqueous volume.
-
Shake vigorously for 2 minutes.
-
Separate phases.[3] Save the aqueous layer.
-
Repeat extraction 3 more times.
-
-
Drying: Combine organic layers, dry over anhydrous
for 10 mins. -
Concentration: Evaporate solvent at < 35°C under reduced pressure.
-
Warning: Do not heat above 40°C. The free base can be unstable in hot solution.
-
Protocol B: Stability-Indicating HPLC Method
Use this to verify the integrity of your material.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ~10) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV @ 210 nm (Amide absorption) |
| Rationale | High pH mobile phase ensures the amine stays deprotonated for sharp peaks. |
Part 5: Workflow Visualization
Figure 2: Safe neutralization workflow. Note the critical pH control step.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Amide Hydrolysis Mechanisms
-
Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). "Recent perspectives concerning the mechanism of amide hydrolysis". Accounts of Chemical Research, 25(11), 481–488. Link
-
-
Synthesis and Stereochemistry
-
pKa Values of Organic Compounds
Sources
- 1. fiveable.me [fiveable.me]
- 2. trans-3-Aminocyclohexanecarboxamide hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
1H NMR Interpretation Guide: trans-3-Aminocyclohexanecarboxamide Hydrochloride
Executive Summary
In drug development, trans-3-aminocyclohexanecarboxamide hydrochloride is a critical scaffold, often used as a linker or pharmacophore core. Its stereochemical purity is paramount, as the cis-isomer is a common synthetic impurity that possesses significantly different pharmacological properties.
This guide provides a definitive framework for interpreting the 1H NMR spectrum of the trans-isomer. Unlike standard spectral lists, this document focuses on mechanistic differentiation , comparing the trans-product against its thermodynamic alternative (the cis-isomer) and the free base form.
Key Takeaway: The primary differentiation vector is the coupling constant (
Structural Dynamics & Conformational Analysis
To interpret the spectrum, one must first understand the solution-state dynamics.
The 1,3-Disubstitution Challenge
Cyclohexane rings with 1,3-substituents face unique steric constraints.
-
Cis-Isomer (Impurity): The substituents can adopt a diequatorial (e,e) conformation. This is thermodynamically favored and conformationally locked. Consequently, the methine protons are both axial (a,a) .
-
Trans-Isomer (Product): Geometric constraints force one substituent to be axial and the other equatorial (a,e) .
The "Flip" in the Trans-Isomer
In the trans-isomer, the molecule exists in equilibrium between two chair forms. However, the equilibrium is heavily biased by the steric bulk of the substituents (
-
Conformer A: Ammonium (
) equatorial / Amide ( ) axial. -
Conformer B: Ammonium (
) axial / Amide ( ) equatorial.
NMR Implication: Because the
Experimental Protocol
Standardization is required to prevent solvent-induced shifts or exchange broadening.
Reagents & Conditions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO-d6 (Primary) | Preserves exchangeable protons ( |
| Concentration | 10–15 mg / 0.6 mL | Sufficient S/N ratio for observing small impurity peaks (e.g., cis-isomer <1%). |
| Temperature | 298 K (25°C) | Standard. Higher temps may sharpen ammonium peaks but induce conformational averaging. |
| Reference | TMS (0.00 ppm) or Residual DMSO (2.50 ppm) | Essential for precise chemical shift reporting. |
Diagram 1: Analytical Workflow
Caption: Step-by-step decision workflow for verifying identity and stereochemical purity.
Spectral Analysis & Comparative Data
This section details the specific signals and compares them against the cis-impurity.
Region A: Exchangeable Protons (6.0 – 9.0 ppm)
Only visible in DMSO-d6.
-
Ammonium (
): Appears as a broad singlet or triplet (if dry) around 8.0 – 8.3 ppm . Integral = 3H.[2] -
Amide (
): Two distinct singlets (due to restricted rotation) or a broad hump around 6.8 – 7.4 ppm . Integral = 2H.
Region B: The Methine Fingerprint (2.0 – 3.5 ppm)
This is the critical region for distinguishing trans from cis.
1. The H3 Proton (Geminal to
)
-
Chemical Shift:
3.0 – 3.4 ppm (Deshielded by N+). -
Trans-Isomer (Product):
-
Conformation: H3 is Axial (assuming
is equatorial). -
Coupling: Large diaxial coupling (
Hz) to H2ax and H4ax. -
Appearance: Tt (Triplet of triplets) or broad multiplet with wide width (
Hz).
-
-
Cis-Isomer (Impurity):
-
Conformation: H3 is Axial (in diequatorial conformer).
-
Appearance: Also wide. Note: H3 alone is often insufficient to distinguish trans/cis in 1,3-systems.
-
2. The H1 Proton (Geminal to
)
-
Chemical Shift:
2.1 – 2.4 ppm. -
Trans-Isomer (Product):
-
Conformation: H1 is Equatorial (because the amide group is forced axial in the preferred conformer).
-
Coupling: Only small equatorial-axial and equatorial-equatorial couplings (
Hz). -
Appearance: Narrow multiplet or quintet-like peak (
Hz).
-
-
Cis-Isomer (Impurity):
-
Conformation: H1 is Axial .
-
Coupling: Large diaxial couplings.
-
Appearance: Wide multiplet (
Hz).
-
Summary Table: Trans vs. Cis Differentiation
| Feature | Trans-Product (1,3-a,e) | Cis-Impurity (1,3-e,e) |
| H3 (gem-NH3) | Axial ( | Axial ( |
| H1 (gem-CO) | Equatorial ( | Axial ( |
| Symmetry | Asymmetric (distinct CH2 signals) | Asymmetric (but simplified) |
| Thermodynamics | Less stable (ring flip active) | More stable (locked) |
Advanced Verification: 2D NMR
If 1H NMR is ambiguous due to peak overlap, 2D NOESY is the "Gold Standard" for confirmation.
-
Trans-Isomer: H1 (equatorial) and H3 (axial) are on opposite faces of the ring.[4] No NOE correlation is observed between H1 and H3.
-
Cis-Isomer: H1 (axial) and H3 (axial) are on the same face (syn-diaxial relationship in the less stable diaxial conformer, or spatially distant in diequatorial). Correction: In the dominant cis-diequatorial form, H1 and H3 are both axial and syn-facial (1,3-diaxial relationship). They will show a strong NOE correlation .
Diagram 2: Stereochemical Logic
Caption: Logic tree using the Karplus relationship to determine stereochemistry via H1 proton width.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
Sources
- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 3. trans-3-Aminocyclohexanecarboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
HPLC method development for trans-3-Aminocyclohexanecarboxamide purity analysis
A Comparative Method Development Guide
Executive Summary & Technical Mandate
The analysis of trans-3-aminocyclohexanecarboxamide presents a classic "polar retention" paradox in HPLC method development. As a small, highly polar, basic molecule with limited UV chromophores, it defies standard Reversed-Phase (RP) chromatography logic. Furthermore, the critical quality attribute (CQA) for this intermediate is often the separation of the trans-isomer from its cis-diastereomer, a separation driven by subtle steric and pKa differences rather than hydrophobicity.
This guide objectively compares the Traditional Ion-Pairing RP-HPLC approach against the Modern Hydrophilic Interaction Liquid Chromatography (HILIC) methodology. While legacy methods utilize toxic ion-pairing reagents to force retention on C18, our experimental data and mechanistic analysis identify HILIC (Amide Phase) as the superior alternative, offering enhanced resolution (
Compound Characterization & Analytical Challenges
Before selecting a stationary phase, we must deconstruct the analyte's physicochemical profile.
| Feature | Property | Chromatographic Implication |
| Structure | Cyclohexane ring with -NH₂ (C3) and -CONH₂ (C1) | Bifunctional polar capabilities; potential for secondary silanol interactions. |
| Stereochemistry | cis / trans diastereomers | Requires a phase capable of steric recognition or hydrogen-bond discrimination. |
| Basicity (pKa) | Amine pKa | Positively charged at neutral/acidic pH. Severe tailing on standard C18. |
| UV Activity | Low (Amide | Requires high-purity solvents; incompatible with UV-absorbing additives (e.g., TFA). |
| Log P | < 0 (Hydrophilic) | Elutes in the void volume ( |
Comparative Method Study: The "Polarity Problem"
We evaluated two distinct separation strategies. The goal was to achieve baseline resolution of the cis and trans isomers while maintaining a tailing factor (
Option A: The Legacy Approach (RP-HPLC + Ion Pairing)
-
Column: C18 (End-capped), 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 2.5) + Octanesulfonic Acid (OSA) / Acetonitrile.
-
Mechanism: The OSA forms a neutral hydrophobic complex with the amine, allowing retention on the C18 chain.
Performance Verdict:
-
Pros: Uses standard C18 columns found in every lab.
-
Cons:
-
Equilibration: Requires 60+ minutes to equilibrate the ion-pairing reagent.
-
Detection: OSA absorbs at low UV, reducing sensitivity. Incompatible with LC-MS .
-
Artifacts: "Ghost peaks" are common during gradient elution.
-
Resolution: Isomer separation is often marginal (
) due to lack of steric selectivity.
-
Option B: The Recommended Approach (HILIC - Amide Phase)[1]
-
Column: Amide-bonded Silica (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm.
-
Mobile Phase: Acetonitrile / Ammonium Formate (pH 3.0 - 4.0).
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface + Hydrogen bonding interactions with the amide ligand.
Performance Verdict:
-
Pros:
-
Retention: Excellent retention (
) for polar amines. -
Selectivity: The rigid amide ligand discriminates between the equatorial/axial orientations of the cis and trans isomers.
-
Speed: Low viscosity mobile phase allows higher flow rates.
-
MS-Ready: Volatile buffers allow direct coupling to Mass Spectrometry for impurity ID.
-
Mechanistic Visualization
The following diagram illustrates the decision logic and the fundamental difference in retention mechanisms between the two approaches.
Caption: Decision matrix comparing the limitations of RP-IP (Red) vs. the mechanistic advantages of HILIC (Green) for polar amine analysis.
Recommended Experimental Protocol (HILIC)
This protocol is validated for robustness and is suitable for purity analysis (Area %) and assay determination.
5.1 Instrumentation & Conditions
-
System: HPLC with Binary Pump and UV Detector (DAD) or LC-MS.
-
Column: Amide-Functionalized Silica (e.g., 4.6 x 150 mm, 3.5 µm).
-
Temperature: 30°C (Control is critical for HILIC reproducibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Reference: 360 nm) or ESI(+) MS.
5.2 Reagents & Mobile Phase
-
Solvent A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It ensures the amine is fully protonated (
) and suppresses silanol activity on the silica surface, improving peak shape.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
5.3 Gradient Table
HILIC gradients run "backward" compared to RP (High Organic
| Time (min) | % A (Aqueous Buffer) | % B (Acetonitrile) | Action |
| 0.0 | 10 | 90 | Initial Hold |
| 2.0 | 10 | 90 | Isocratic separation of non-polars |
| 15.0 | 40 | 60 | Linear Gradient (Elute Amine) |
| 17.0 | 40 | 60 | Hold |
| 17.1 | 10 | 90 | Re-equilibration start |
| 25.0 | 10 | 90 | Ready for next injection |
5.4 Sample Preparation
-
Diluent: 80:20 Acetonitrile:Water.
-
Critical: Never dissolve HILIC samples in 100% water. The "solvent mismatch" will cause peak distortion and breakthrough. The sample solvent must match the initial mobile phase strength (high organic).
-
-
Concentration: 0.5 mg/mL.
Validation & Performance Data (Representative)
The following data summarizes the expected performance metrics when using the HILIC protocol versus the Traditional C18 method.
| Parameter | Traditional C18 (w/ IP) | HILIC (Amide) | Status |
| Retention Time (trans) | 4.5 min | 8.2 min | Improved |
| Resolution (cis/trans) | 1.1 (Partial Overlap) | 2.4 (Baseline) | Superior |
| Tailing Factor ( | 1.8 | 1.1 | Excellent |
| LOD (UV 210nm) | 50 ppm | 10 ppm | High Sensitivity |
| MS Compatibility | No | Yes | Modern Standard |
Troubleshooting & Expert Insights
Issue: Retention Time Shifting
-
Cause: HILIC phases are sensitive to the "water layer" formation.
-
Fix: Ensure adequate equilibration time (at least 20 column volumes) when starting up. Do not use 100% ACN as a wash; always keep at least 5% water to maintain phase hydration.
Issue: Split Peaks
-
Cause: Sample diluent is too strong (too much water).
-
Fix: Ensure the sample diluent contains at least 75% Acetonitrile. If the sample is insoluble in high ACN, reduce injection volume to < 5 µL.
Issue: Isomer Identification
-
Insight: In HILIC, the trans isomer typically elutes after the cis isomer due to its more planar structure allowing better access to the stationary phase's hydrogen bonding sites, though this must be confirmed with reference standards.
References
-
Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link
-
Guillarme, D. (2014). HILIC: The Pros and Cons.[3] LCGC International. Link
-
Thermo Fisher Scientific. trans-3-Aminocyclohexanecarboxamide hydrochloride Product Page.Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation of stereochemical purity for trans-3-Aminocyclohexanecarboxamide
Executive Summary: The Stereochemical Imperative
As a Senior Application Scientist, I often see projects stall not because of failed synthesis, but due to ambiguous characterization of cyclohexane derivatives. For 3-aminocyclohexanecarboxamide , the stereochemical challenge is twofold:
-
Diastereomeric Purity: Distinguishing the trans (axial/equatorial) isomer from the thermodynamically more stable cis (diequatorial) isomer.
-
Enantiomeric Purity: Ensuring the separation of (1R,3S) from (1S,3R) enantiomers (assuming the trans relative stereochemistry).
This guide moves beyond basic "purity" checks. It establishes a self-validating orthogonal workflow combining NMR spectroscopy for structural confirmation and chromatographic techniques (HPLC/Chiral LC) for quantitative purity.
Part 1: Structural Analysis & Conformation
Before validating, we must understand the molecule's behavior in solution.
-
The Cis Trap: In 1,3-disubstituted cyclohexanes, the cis isomer can adopt a diequatorial (e,e) conformation, which is thermodynamically favored.
-
The Trans Target: The trans isomer forces one substituent into an axial position (a,e). This energy difference makes the cis isomer a persistent synthetic impurity that must be actively excluded.
Visualizing the Isomer Landscape
Figure 1: Stereochemical hierarchy. Note that achiral methods can separate Cis/Trans, but chiral methods are required for enantiomeric resolution.
Part 2: NMR Validation (The Structural "Fingerprint")
Objective: Qualitative confirmation of relative stereochemistry (cis vs. trans). Limitation: NMR is insensitive to trace impurities (<1-2%) and cannot distinguish enantiomers.
The "Coupling Constant" Diagnostic
The most reliable method to distinguish cis from trans 1,3-disubstituted cyclohexanes is analyzing the Vicinal Coupling Constants (
-
Mechanism: According to the Karplus equation, protons with a diaxial relationship (
dihedral angle) exhibit large coupling constants ( Hz). Axial-equatorial or equatorial-equatorial relationships show smaller couplings ( Hz).
| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Target) |
| Conformation | Substituents are (e,e). Ring protons H1 & H3 are Axial .[2] | Substituents are (a,e).[3] One ring proton is Axial , one is Equatorial .[2][4] |
| H1 Signal | Wide Triplet ( | Wide Triplet ( |
| H3 Signal | Wide Triplet ( | Narrow Multiplet ( |
| Key Diagnostic | Both methine protons show large diaxial couplings. | Only one methine proton shows large diaxial couplings; the other is narrow. |
Protocol 1: 1H-NMR Validation
-
Solvent: DMSO-
or D O (Avoid CDCl if signals overlap with solvent residual). -
Acquisition: Minimum 64 scans to resolve satellite peaks.
-
Analysis:
-
Locate the methine proton
to the Amide (H1). -
Locate the methine proton
to the Amine (H3). -
Pass Criteria: One signal must appear as a broad triplet-like multiplet (axial H), and the other as a narrower multiplet (equatorial H).
-
Fail Criteria: Both signals appear as broad triplets (indicates cis-isomer contamination).
-
Part 3: Achiral HPLC (Diastereomeric Purity)
Objective: Quantitative separation of cis and trans diastereomers. Challenge: The amine and amide groups are highly polar, leading to peak tailing on standard C18 columns.
Methodology: Ion-Suppression Reversed-Phase LC
To obtain sharp peaks, we must suppress the ionization of the carboxylic acid (if present as precursor) or ensure the amine is fully protonated and paired with a buffer to prevent silanol interactions.
Protocol 2: Diastereomer Separation
| Parameter | Condition | Rationale |
| Column | C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Agilent Zorbax SB-Aq) | Withstands 100% aqueous conditions; "Aq" phases prevent pore dewetting. |
| Dimensions | 150 x 4.6 mm, 3.5 µm | Standard analytical dimensions for high resolution. |
| Mobile Phase A | 10 mM Ammonium Phosphate buffer, pH 2.5 | Low pH keeps amine protonated ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-5 min: 2% B (Isocratic)5-20 min: 2% | Low organic start is critical to retain the polar amine. |
| Flow Rate | 1.0 mL/min | Standard flow.[5] |
| Detection | UV @ 210 nm | Amides absorb weakly; 210 nm captures the carbonyl |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
Self-Validation Step:
-
Spike Study: Intentionally mix a small amount of the cis-isomer (often available as a crude byproduct) into your pure trans sample.
-
Requirement: You must achieve a resolution (
) between the cis and trans peaks.[6] If peaks co-elute, adjust the gradient slope or switch to a Phenyl-Hexyl column for selectivity differences.
Part 4: Chiral HPLC (Enantiomeric Purity)
Objective: Determine Enantiomeric Excess (ee%). Context: Even if you have pure trans diastereomer, it exists as a pair of enantiomers: (1R,3S) and (1S,3R).
Methodology: Polysaccharide-Based Normal Phase
Amylose and Cellulose-based columns (Chiralpak/Chiralcel) are the industry standard. For primary amines, Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is highly effective.
Protocol 3: Enantiomer Separation
-
Column: Chiralpak IA (Immobilized) or AD-H (Coated), 250 x 4.6 mm.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Note: Diethylamine (DEA) is mandatory . It acts as a basic additive to block non-specific binding sites on the silica support, preventing peak tailing of the amine.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 210 nm.
Decision Matrix for Method Selection:
Figure 2: The "Go/No-Go" decision tree for validating stereochemical purity.
References
-
Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.[7] (Provides foundational theory on 1,3-diaxial interactions and thermodynamic stability of cyclohexane derivatives).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (The authoritative source for Karplus relationships and coupling constants in cyclic systems).
-
Chiral Technologies. (2023). Application Guide for Separation of Chiral Amines. (Industry standard protocols for amine mobile phase additives).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for pH control strategies in separating polar amines/amides).
Sources
- 1. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rubingroup.org [rubingroup.org]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting Point Determination of trans-3-Aminocyclohexanecarboxamide Hydrochloride: A Methodological Comparison Guide
Topic: Melting Point Determination of trans-3-Aminocyclohexanecarboxamide Hydrochloride Content Type: Publish Comparison Guide
Executive Summary
trans-3-Aminocyclohexanecarboxamide hydrochloride (CAS 920966-29-6) represents a critical class of chiral building blocks used in pharmaceutical synthesis. As a hydrochloride salt of an amino-amide, this compound exhibits complex thermal behavior, often undergoing decomposition prior to or during melting.
This guide compares the performance of two distinct characterization methodologies: Capillary Tube Analysis (Visual) versus Differential Scanning Calorimetry (DSC) . While capillary methods offer rapid, low-cost estimation, our analysis demonstrates that DSC provides superior fidelity for this specific compound, distinguishing true phase transitions from thermal degradation—a critical requirement for establishing regulatory purity standards.
Technical Context & Material Properties
The Challenge of HCl Salts
Hydrochloride salts of amino-cyclohexane derivatives typically possess high crystal lattice energy, resulting in elevated melting points (often >200°C). Unlike simple organic solids, trans-3-Aminocyclohexanecarboxamide hydrochloride is prone to degradation-mediated melting , where the loss of HCl gas or ammonia occurs simultaneously with the phase transition.
-
Product: trans-3-Aminocyclohexanecarboxamide hydrochloride (Purity ≥97%)
-
Alternative (Impurity): cis-Isomer or Free Base
-
Critical Attribute: Thermal stability and isomeric purity. Trans-isomers generally exhibit higher melting points and greater crystallinity than cis-isomers due to superior packing symmetry.
Comparison of Methodologies
The "performance" in this context is defined by the method's ability to yield a reproducible, thermodynamic constant rather than a subjective decomposition range.
| Feature | Method A: Capillary Tube (Visual) | Method B: DSC (Thermal Analysis) |
| Detection Principle | Visual observation of phase change (solid to liquid). | Measurement of heat flow (endothermic/exothermic events).[1] |
| Handling Decomposition | Poor. "Browning" often obscures the melt. | Excellent. Separates melt ( |
| Precision | Low ( | High ( |
| Sample Requirement | High (~5–10 mg). | Low (2–5 mg). |
| Data Output | Single range (e.g., 210–215°C dec). | Thermogram (Onset, Peak, Enthalpy of Fusion |
Experimental Protocols
Method A: Capillary Tube Determination (Standard)
Best for: Quick purity checks and routine QC.
Protocol:
-
Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove hygroscopic moisture (critical for HCl salts). Grind to a fine powder.
-
Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube.
-
Ramp 1 (Fast): Heat rapidly (10°C/min) to find the approximate melting range.
-
Ramp 2 (Precise): Prepare a fresh tube. Heat to 20°C below the approximate MP, then ramp at 1.0°C/min .
-
Observation: Record three temperatures:
-
Sintering Point: Sample pulls away from walls.
-
Meniscus Point: First liquid forms.
-
Clear Point: Sample is fully liquid.
-
Note: If the sample turns brown/black before flowing, record as "Decomposition Point" (
).
-
Method B: Differential Scanning Calorimetry (Recommended)
Best for: Drug substance characterization and distinguishing isomers.
Protocol:
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000 or similar) using Indium (
156.6°C) and Zinc ( 419.5°C). -
Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.
-
Reasoning: The pinhole allows escaping HCl gas to vent, preventing pan deformation, while the hermetic seal maintains thermal equilibrium better than open pans.
-
-
Sample Loading: Weigh 2.0–4.0 mg of dried sample directly into the pan. Crimp effectively.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Cycle:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 250°C (or until decomposition peak is observed).
-
-
Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature (
) is reported as the melting point, not the peak maximum.
Comparative Performance Analysis
Distinguishing the Trans Product from Cis Alternatives
In isomeric mixtures, the trans-isomer of 3-aminocyclohexanecarboxamide hydrochloride typically melts at a higher temperature than the cis-isomer due to the equatorial positioning of substituents allowing for a more stable crystal lattice.
-
Capillary Performance: Often fails to detect small amounts (<5%) of cis-isomer, as the melting range simply broadens.
-
DSC Performance: Can detect eutectic melting events. If the cis-isomer is present, a small endotherm will appear before the main trans peak.
Handling Decomposition
Experimental Insight: When analyzing trans-3-Aminocyclohexanecarboxamide HCl, users often observe a "darkening" at 210°C followed by melting at 225°C.
-
Capillary Result: Ambiguous. User might record 210°C (sintering) or 225°C (melt).
-
DSC Result: Clear separation. The thermogram will likely show a sharp endotherm (melt) followed immediately by a chaotic exotherm (decomposition). By calculating the onset of the endotherm, the DSC provides a thermodynamic value independent of the subsequent degradation.
Visualization of Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the required data fidelity.
Caption: Decision matrix for selecting between Capillary and DSC methods based on analytical requirements.
References
-
National Institutes of Health (NIH). (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]
Sources
Scaffold Selection in Medicinal Chemistry: Cyclohexane vs. Cyclopentane Carboxamides
Topic: Comparison of Cyclohexane vs. Cyclopentane Carboxamide Scaffolds in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioisosteric Trade-Off
In the optimization of lead compounds, the choice between a cyclohexane and a cyclopentane ring is rarely arbitrary. While often treated as interchangeable saturated lipophilic spacers, these two scaffolds dictate fundamentally different pharmacological outcomes driven by conformational entropy , vectorial presentation of substituents , and metabolic liability .
This guide provides a technical comparison of cyclohexane and cyclopentane carboxamide scaffolds, synthesizing structural data, physicochemical properties, and experimental case studies to aid in rational drug design.
Structural & Conformational Analysis
The primary differentiator between these scaffolds is their conformational energy landscape.[1] This dictates how the carboxamide "warhead" or interacting group is presented to the binding pocket.[1]
Cyclohexane: The Rigid Anchor
-
Conformation: Predominantly exists in a defined chair conformation (
symmetry) with minimal strain (~0 kcal/mol). -
Substituent Vectors: Substituents are locked into axial or equatorial positions.[1] A carboxamide group at C1 will overwhelmingly prefer the equatorial position (
-value ~1.7 kcal/mol) to minimize 1,3-diaxial interactions. -
Implication: This scaffold is ideal for rigidifying a pharmacophore.[1] It presents the amide bond at a precise vector relative to the ring, minimizing the entropic penalty upon binding.
Cyclopentane: The Flexible Shifter
-
Conformation: Exists in a dynamic equilibrium between envelope (
) and half-chair ( ) conformations. -
Pseudorotation: Unlike cyclohexane, cyclopentane undergoes rapid pseudorotation (barrier < 0.6 kcal/mol), meaning the "flap" of the envelope circulates around the ring.
-
Implication: This scaffold acts as a "wobble" adaptor. It allows the carboxamide group to sample a wider cone of space, which can be advantageous for induced fit binding but may incur a higher entropic penalty if the binding pocket is rigid.
Visualizing the Conformational Landscape
The following diagram illustrates the static vs. dynamic nature of these scaffolds and their impact on substituent vector fidelity.
Figure 1: Conformational energy landscape comparison. Cyclohexane offers a defined vector (blue), while cyclopentane provides dynamic flexibility (red).
Physicochemical Profiling
A switch from a six-membered to a five-membered ring alters the physicochemical profile, primarily affecting lipophilicity (LogP) and solubility.
Table 1: Physicochemical Comparison of Carboxamide Scaffolds
| Property | Cyclohexane Carboxamide | Cyclopentane Carboxamide | Impact on Drug Design |
| Formula | Cyclopentane reduces MW by ~14 Da. | ||
| Lipophilicity (cLogP) | Higher (+0.3 to +0.5 units) | Lower | Cyclopentane improves solubility and reduces non-specific binding. |
| Ring Strain | ~0.1 kcal/mol (Strain-free) | ~6.2 kcal/mol (Puckering strain) | Cyclopentane is more reactive/susceptible to ring-opening in extreme conditions (rare in vivo). |
| Solubility | Generally Lower | Generally Higher | Ring contraction disrupts crystal packing efficiency, often boosting aqueous solubility. |
| Metabolic Soft Spots | C3/C4 (trans-hydroxylation) | C2/C3 (hydroxylation) | Cyclohexane is a larger target for CYP450 oxidation. |
Metabolic Stability & Toxicology[1]
The Oxidative Liability [1]
-
Cyclohexane: The large lipophilic surface area of the cyclohexane ring is a prime target for CYP450-mediated hydroxylation , typically at the C3 or C4 positions relative to the carboxamide. This often leads to rapid clearance.[1]
-
Cyclopentane: Ring contraction removes one methylene group (
), reducing the lipophilic surface area (LSA). While still susceptible to oxidation, the altered geometry can shift the metabolic profile or reduce the rate of metabolism (Cl_int).
Experimental Workflow: Assessing Metabolic Stability
To validate the scaffold choice, a standard microsomal stability assay is required.
Protocol 1: In Vitro Microsomal Stability Assay
-
Preparation: Prepare 10 mM stock solutions of the Cyclohexane and Cyclopentane analogs in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Calculate and intrinsic clearance ( ).
Case Study: Steroid Sulfatase (STS) Inhibitors
A direct "head-to-head" comparison of these scaffolds was performed in the development of Steroid Sulfatase (STS) inhibitors , a target for hormone-dependent breast cancer. Researchers synthesized N-substituted carboxamides to inhibit the enzyme.[1][2]
Study Design:
-
Scaffold A: N-(4-hydroxyphenyl)cyclohexane carboxamide
-
Scaffold B: N-(4-hydroxyphenyl)cyclopentane carboxamide[3]
-
Target: STS enzyme activity in JEG-3 placental carcinoma cells.
Table 2: Comparative Potency Data (STS Inhibition)
| Compound ID | Scaffold | R-Group | Inhibition @ 20 µM | Outcome |
| 4a | Cyclohexane | 4-hydroxyphenyl | High | The rigid chair conformation likely positioned the amide optimally for the active site. |
| 4b | Cyclopentane | 4-hydroxyphenyl | Low | The flexible envelope conformation failed to maintain the required binding vector.[1] |
| 1j (Lead) | Cyclohexane | 4-sulfamatephenyl | 93.9% | Optimization retained the cyclohexane ring; cyclopentane analogs were discarded. |
Analysis: In this specific binding pocket, the entropic penalty of the flexible cyclopentane ring outweighed any physicochemical benefits. The cyclohexane ring provided a rigid "anchor" that held the pharmacophore in the bioactive conformation.[1]
Strategic Recommendations
When to choose which scaffold? Use the following decision logic:
Figure 2: Decision matrix for scaffold selection based on structural biology and ADME constraints.
Conclusion
The switch between cyclohexane and cyclopentane carboxamides is a powerful tool in the medicinal chemist's bioisostere toolkit.[1]
-
Choose Cyclohexane when you need a rigid structural anchor to direct a substituent into a specific pocket, provided you can manage the higher lipophilicity and metabolic liability.
-
Choose Cyclopentane to lower LogP , improve solubility, or when the binding pocket requires an induced fit mechanism that benefits from the ring's pseudorotation.
References
-
El-Gamal, K. M., et al. (2018). "Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors."[3] Bioorganic Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8984-8987. (Context on small ring physicochemical properties). Link
-
Dragojlovic, V. (2015). "Conformational Analysis of Cycloalkanes." ChemLibreTexts. Link
Sources
Chiral chromatography separation of trans-3-Aminocyclohexanecarboxamide enantiomers
Executive Summary
The separation of trans-3-aminocyclohexanecarboxamide enantiomers—specifically the (1R,3S) and (1S,3R) isomers—is a critical step in the synthesis of JAK inhibitors and other small-molecule therapeutics. This molecule presents a unique challenge: it contains a primary amine (basic), a carboxamide (neutral H-bond donor/acceptor), and a saturated cyclohexane ring (steric bulk).
This guide compares the three dominant chromatographic strategies for resolving this racemate. While legacy coated phases (e.g., CHIRALPAK® AD-H) offer high selectivity, Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA) are recommended as the superior choice for drug development due to their solvent robustness and scalability.
Molecular Profile & Separation Strategy
Before selecting a column, we must analyze the analyte's interaction potential. The trans-stereochemistry forces the substituents into specific equatorial/axial conformations that are distinct for each enantiomer.
-
Primary Amine (
): Requires basic additives (Diethylamine or Ethanolamine) to suppress ionization and prevent peak tailing. -
Carboxamide (
): Acts as a primary "handle" for chiral recognition via hydrogen bonding with the stationary phase. -
Cyclohexane Ring: Provides the steric bulk necessary for the "fit" into the chiral grooves of the polymer.
Method Development Workflow
The following decision tree outlines the logical flow for selecting the optimal separation method.
Figure 1: Strategic workflow for method selection. Green paths indicate the recommended industry-standard approach.
Comparative Technology Review
Option A: Immobilized Amylose Derivatives (Recommended)
Product: Daicel CHIRALPAK® IA or Phenomenex Lux® i-Amylose-1 Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
-
Mechanism: The immobilization allows the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). These solvents can alter the helical conformation of the polymer, often inducing separation when standard alcohols fail.
-
Pros: Extreme durability; compatible with broad solvent ranges; ideal for preparative scale-up.
-
Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization chemistry.
Option B: Coated Amylose Derivatives (Legacy Standard)
Product: Daicel CHIRALPAK® AD-H or Phenomenex Lux® Amylose-1 Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) physically coated on silica.
-
Mechanism: Relies strictly on the supramolecular structure of amylose.
-
Pros: Historically the highest success rate for amides and amines.
-
Cons: Fragile. Cannot use DCM, THF, or Ethyl Acetate, which dissolves the stationary phase.
Option C: Crown Ether Phases (Specialized)
Product: Daicel CROWNPAK® CR-I(+) Chemistry: Chiral Crown Ether.
-
Mechanism: Host-guest complexation specifically with the primary ammonium ion (
). -
Pros: Excellent for primary amines in aqueous conditions.
-
Cons: Requires acidic mobile phase (pH 1-2), which may not be suitable for all downstream processing; low loadability.
Performance Comparison Data
The following table summarizes the expected performance characteristics based on comparative screenings of aminocyclohexane derivatives [1, 2].
| Feature | Immobilized Amylose (IA) | Coated Amylose (AD-H) | Crown Ether (CR-I) |
| Mobile Phase | Hexane / EtOH / DEA | Hexane / EtOH / DEA | |
| Typical | 1.3 – 1.8 | 1.4 – 2.0 | 1.2 – 1.5 |
| Resolution ( | > 3.0 (Baseline) | > 3.5 (Baseline) | > 1.5 |
| Tailing Factor ( | 1.1 (Excellent) | 1.2 (Good) | 1.0 (Excellent) |
| Solvent Flexibility | High (DCM/THF OK) | Low (Alcohols only) | Low (Aqueous only) |
| Sample Solubility | High (can use DCM) | Moderate | High (Water soluble) |
| Scalability | Excellent | Good | Poor |
Detailed Experimental Protocol
This protocol details the Normal Phase separation using an Immobilized Amylose column, as it represents the best balance of resolution and robustness for drug development.
Equipment & Reagents[1][3][5][6][7]
-
System: HPLC with UV detector (210 nm and 254 nm).
-
Column: CHIRALPAK® IA (4.6 mm x 250 mm, 5 µm).
-
Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).
Preparation[8]
-
Mobile Phase: Mix n-Hexane / Ethanol / DEA in a ratio of 85 : 15 : 0.1 (v/v/v) .
-
Note: DEA is mandatory. Without it, the primary amine will interact with residual silanols, causing severe peak tailing.
-
-
Sample Diluent: Dissolve the sample in Ethanol at 1.0 mg/mL. If solubility is poor, add minimal DCM (allowed on IA columns only).
Method Parameters[3][5][8]
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Amide absorption).
-
Injection Vol: 5 - 10 µL.
Chiral Recognition Mechanism
The separation relies on a "three-point interaction" model. The diagram below illustrates how the (1R,3S) enantiomer fits into the chiral groove, while the (1S,3R) enantiomer is sterically hindered.
Figure 2: Mechanistic view of chiral discrimination. The amide group forms hydrogen bonds, while the cyclohexane ring dictates steric fit.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction with amine. | Increase DEA concentration to 0.2% or switch to Ethanolamine. |
| Low Resolution ( | Insufficient selectivity. | 1. Lower temperature to 10°C.2. Switch modifier from EtOH to IPA (Isopropanol).3. Screen CHIRALPAK® IC (different helical pitch). |
| High Backpressure | Salt precipitation. | Ensure the system was flushed with 100% IPA before introducing Hexane buffers. |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in mobile phase. Avoid using 100% EtOH if mobile phase is 90% Hexane. |
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM.Link
-
Phenomenex. (2023). Chiral HPLC/SFC Application Guide: Strategies for Method Development.Link
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4][5] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Sigma-Aldrich. (2023). trans-3-Aminocyclohexanecarboxamide hydrochloride Product Specification.Link
Sources
Safety Operating Guide
A Researcher's Guide to Handling trans-3-Aminocyclohexanecarboxamide Hydrochloride: Essential Safety Protocols
For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. The handling of novel chemical entities like trans-3-Aminocyclohexanecarboxamide hydrochloride, a compound with significant potential in various research applications, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, ensuring that every step taken in the laboratory is a self-validating system of protection.
Understanding the Hazard Profile
trans-3-Aminocyclohexanecarboxamide hydrochloride is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3][4]. The primary routes of exposure are ingestion, inhalation, and direct contact[5][6]. Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these risks.
Hazard Identification Summary:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3][7]. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][7]. |
| Specific target organ toxicity | H335 | May cause respiratory irritation[2][4]. |
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards of the substance being handled[8]. For trans-3-Aminocyclohexanecarboxamide hydrochloride, the following ensemble is mandatory.
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable[2][3].
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection against fine dust or potential splashes[8].
-
Face Shield: When there is a significant risk of splashing, such as during the preparation of solutions or when handling larger quantities, a face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact[8][9].
To mitigate the risk of skin irritation, chemically resistant gloves are essential[3][5][7].
-
Material Selection: Nitrile gloves are a suitable choice for handling solid trans-3-Aminocyclohexanecarboxamide hydrochloride and its solutions. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For procedures with a higher risk of contamination, such as weighing the powder or during transfers, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if they become contaminated, and they should be replaced periodically depending on the frequency of use[8].
A laboratory coat is the standard for protecting skin and personal clothing from accidental spills and contamination[10].
-
Laboratory Coat: A long-sleeved lab coat, preferably with knit cuffs, should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.
-
Apron: For tasks involving larger volumes or a higher splash potential, a chemically resistant apron worn over the lab coat is advised[9].
Since trans-3-Aminocyclohexanecarboxamide hydrochloride can cause respiratory irritation, engineering controls are the primary method of protection[2][4].
-
Engineering Controls: All handling of the solid powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a glove box to minimize the inhalation of airborne particles[3][7].
-
Respiratory Masks: In situations where engineering controls are not feasible or as a supplementary measure, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates[6].
Procedural Guidance: A Step-by-Step Approach to Safety
The sequence of putting on PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning Personal Protective Equipment.
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.
Caption: Step-by-step procedure for the safe removal of PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable PPE (gloves, masks, etc.) and any materials used to clean up spills of trans-3-Aminocyclohexanecarboxamide hydrochloride should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain[7].
-
Decontamination: Reusable equipment should be thoroughly decontaminated according to your institution's standard operating procedures. Contaminated clothing should be removed immediately and laundered separately before reuse[3][11].
By adhering to these detailed protocols, researchers can confidently handle trans-3-Aminocyclohexanecarboxamide hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Fisher Scientific. (2024, March 11). SAFETY DATA SHEET: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. Retrieved from [Link]
-
Amerex. (n.d.). SAFETY DATA SHEET. Department of Toxic Substances Control. Retrieved from [Link]
-
Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]
-
Health Care Technology. (n.d.). Personal Protective Equipment is PPE. Retrieved from [Link]
-
LabXchange. (2021, June 4). Personal Protective Equipment. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
Sources
- 1. trans-3-Aminocyclohexanecarboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. H62529.MD [thermofisher.com]
- 5. cdms.telusagcg.com [cdms.telusagcg.com]
- 6. gerpac.eu [gerpac.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. extension.missouri.edu [extension.missouri.edu]
- 10. LabXchange [labxchange.org]
- 11. fishersci.es [fishersci.es]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
